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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol (CAS No. 293767-63-2): A Privileged Scaffold for Kinase Inhibition

This technical guide provides a comprehensive overview of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol, a heterocyclic compound built upon the versatile 1,2,4-triazine scaffold. While specific literature on this exact mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol, a heterocyclic compound built upon the versatile 1,2,4-triazine scaffold. While specific literature on this exact molecule is nascent, its structural motifs suggest significant potential in the realm of medicinal chemistry, particularly as a kinase inhibitor. This document will, therefore, synthesize information from closely related analogues to provide a predictive yet scientifically grounded exploration of its synthesis, potential biological activity, and the experimental workflows required for its investigation.

Core Compound Identification and Physicochemical Properties

The foundational step in any chemical investigation is the unambiguous identification of the molecule of interest.

Identifier Value Source
Chemical Name 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-olChemBK
CAS Number 293767-63-2ChemBK
Molecular Formula C₅H₈N₄O₂ChemBK
Molar Mass 156.14 g/mol ChemBK

A note on tautomerism: It is crucial to recognize that the 1,2,4-triazin-3-ol core can exist in tautomeric forms, including the 1,2,4-triazin-3(2H)-one and 1,2,4-triazin-3(4H)-one forms. The predominant tautomer in a given environment will depend on factors such as solvent and pH. For the purpose of this guide, we will primarily refer to the "-ol" form, while acknowledging this inherent equilibrium.

The 1,2,4-Triazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 1,2,4-triazine nucleus is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which can participate in a variety of non-covalent interactions with protein targets.

Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many 1,2,4-triazine derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[2][3] Their mechanisms of action are often tied to the inhibition of key signaling pathways involved in cancer progression.

  • Kinase Inhibition: The 3-amino-1,2,4-triazine scaffold is particularly prominent as a source of kinase inhibitors.[1][4] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

  • Antimicrobial: Certain 1,2,4-triazine derivatives have also been investigated for their antibacterial and antifungal properties.[5]

Postulated Synthesis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol

While a specific, published synthesis for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol has not been identified in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of related 5-substituted-3-amino-1,2,4-triazines.[6] A likely approach would involve the condensation of a suitable precursor with aminoguanidine.

Proposed Retrosynthetic Analysis

G target 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol intermediate1 Precursor A target->intermediate1 Condensation reagent1 Aminoguanidine target->reagent1 Condensation

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: A Generalizable Approach

The following protocol is a generalized procedure based on the synthesis of similar 5-substituted-3-amino-1,2,4-triazines and should be optimized for the specific synthesis of the title compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen keto-aminal precursor in a suitable solvent such as methanol.

  • Addition of Reagents: To this solution, add aminoguanidine and a catalytic amount of a weak acid, for example, acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[7]

Predicted Biological Activity: A Focus on Kinase Inhibition

The 3-amino-1,2,4-triazine core is a well-established pharmacophore for the development of kinase inhibitors.[1] A particularly successful strategy has been the molecular hybridization approach, where this core is combined with other pharmacologically active moieties.[1][4] The (2-hydroxyethyl)amino substituent at the 5-position of our target molecule introduces a flexible, hydrophilic side chain that could engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Potential Kinase Targets

Based on the activity of related 3-amino-1,2,4-triazine derivatives, potential kinase targets for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol could include:

  • Pyruvate Dehydrogenase Kinase (PDK): This kinase is a key regulator of cancer cell metabolism.[1][4]

  • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These are crucial mediators of cell growth and proliferation and are often dysregulated in cancer.[8]

  • Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in ALK are oncogenic drivers in several cancers.[8]

Proposed Mechanism of Action

It is hypothesized that 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol would act as an ATP-competitive inhibitor. The 1,2,4-triazine ring would likely form hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The (2-hydroxyethyl)amino side chain could then interact with other residues in the active site, contributing to both potency and selectivity.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition inhibitor 5-[(2-Hydroxyethyl)amino]- 1,2,4-triazin-3-ol kinase Kinase Active Site inhibitor->kinase Competitive Binding product Phosphorylated Substrate kinase->product atp ATP atp->kinase substrate Substrate substrate->kinase

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Workflow for Biological Evaluation

A systematic approach is required to validate the predicted biological activity of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol.

In Vitro Kinase Assays

The initial step is to screen the compound against a panel of kinases to identify potential targets. This can be done using various commercially available assay formats, such as:

  • Biochemical assays: These assays measure the direct inhibition of the purified kinase enzyme.

  • Cell-based assays: These assays assess the effect of the compound on kinase activity within a cellular context.

Cellular Proliferation Assays

To determine the anticancer potential of the compound, its effect on the proliferation of various cancer cell lines should be evaluated. The MTT or SRB assay are commonly used for this purpose.

Mechanism of Action Studies

Once a lead activity is confirmed, further studies can be conducted to elucidate the mechanism of action. These may include:

  • Western blotting: To assess the phosphorylation status of downstream targets of the inhibited kinase.

  • Flow cytometry: To analyze the effects on the cell cycle and apoptosis.

  • In vivo studies: In animal models to evaluate the efficacy and safety of the compound.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique Purpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Gas Chromatography/Mass Spectrometry (GC/MS) Can be used for the analysis of triazine compounds, particularly in environmental samples.[9]

Conclusion and Future Directions

While specific experimental data for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol is not yet prevalent in the public domain, its structural features, based on the well-established 1,2,4-triazine scaffold, strongly suggest its potential as a valuable probe or lead compound in drug discovery, particularly in the area of kinase inhibition. The synthetic and experimental workflows outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the therapeutic potential of this promising molecule. Further investigation into its synthesis, biological activity, and structure-activity relationships is highly warranted.

References

  • BenchChem. (2025). 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. BenchChem.
  • MDPI. (2021).
  • PMC. (n.d.). Pyrrolo[2,1-f][1][9][10]triazine: a promising fused heterocycle to target kinases in cancer therapy. PMC.

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments.
  • Arabian Journal of Chemistry. (2021). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Arabian Journal of Chemistry.
  • MDPI. (2024).
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
  • PubMed. (2023).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • ResearchGate. (n.d.). A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines.
  • PubMed. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed.
  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • The Good Scents Company. (n.d.). ethyl methacrylate 2-propenoic acid, 2-methyl-, ethyl ester. The Good Scents Company.
  • PMC. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC.
  • ResearchGate. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • PMC. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC.
  • PMC. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC.
  • MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
  • MDPI. (2025).
  • Scholars Research Library. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library.

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Exploratory

An In-Depth Technical Guide to N-(2-hydroxyethyl)-6-azacytosine Derivatives: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-6-azacytosine derivatives, a promising class of nucleoside analogs. Aimed at researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-6-azacytosine derivatives, a promising class of nucleoside analogs. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of these compounds, with a particular focus on their anticipated antiviral and anticancer activities. Drawing upon established principles of medicinal chemistry and the known biological profiles of related 6-azacytosine and N-substituted nucleoside analogs, this guide offers both a solid theoretical framework and practical experimental methodologies.

Introduction: The Significance of 6-Azacytosine and its Analogs

6-Azacytosine, a pyrimidine analog where the carbon atom at position 6 is replaced by a nitrogen atom, forms the core of a class of compounds with significant biological activity. The parent nucleoside, 6-azacytidine, has demonstrated a wide spectrum of antiviral activity against various DNA and RNA viruses, including adenoviruses and herpesviruses.[1] The mechanism of action for many azanucleosides involves their incorporation into nucleic acids, leading to the disruption of replication and transcription processes. For instance, the related compound 5-azacytidine is a well-known DNA methyltransferase (DNMT) inhibitor, leading to DNA hypomethylation and re-expression of tumor suppressor genes.[2][3]

The modification of the 6-azacytosine core, particularly at the N1 and N4 positions, has been a fertile ground for the development of new therapeutic agents with improved efficacy and selectivity.[4][5] The introduction of an N-(2-hydroxyethyl) substituent creates an acyclic nucleoside analog. Acyclic nucleosides, such as acyclovir, are a cornerstone of antiviral therapy, often exhibiting potent and specific activity due to their selective phosphorylation by viral kinases.[6] This guide will explore the unique properties and potential of N-(2-hydroxyethyl)-6-azacytosine derivatives, bridging the knowledge from both 6-azacytosine and acyclic nucleoside chemistry.

Synthesis and Characterization

The synthesis of N-(2-hydroxyethyl)-6-azacytosine derivatives can be approached through several established synthetic routes for N-alkylation of heterocyclic bases. A plausible and efficient method involves the direct alkylation of 6-azacytosine with a suitable 2-hydroxyethylating agent.

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 6-azacytosine with 2-bromoethanol or a similar reagent in the presence of a base to facilitate the nucleophilic substitution. The regioselectivity of the alkylation (N1 vs. N6) is a critical consideration and may require optimization of reaction conditions or the use of protecting groups.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6-Azacytosine 6-Azacytosine Reaction_Vessel Solvent (e.g., DMF) Heat 6-Azacytosine->Reaction_Vessel 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel N-(2-hydroxyethyl)-6-azacytosine N-(2-hydroxyethyl)-6-azacytosine Reaction_Vessel->N-(2-hydroxyethyl)-6-azacytosine Alkylation

Caption: Proposed synthesis of N-(2-hydroxyethyl)-6-azacytosine.

Detailed Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-6-azacytosine

This protocol is a generalized procedure based on common N-alkylation methods for heterocyclic compounds. Optimization of specific parameters may be required.

  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-azacytosine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes. The base acts as a proton scavenger, facilitating the nucleophilic attack of the 6-azacytosine nitrogen.

  • Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of N-(2-hydroxyethyl)-6-azacytosine derivatives are crucial for their formulation and biological activity. Based on the structure, the following properties can be anticipated:

PropertyAnticipated Value/Characteristic
Appearance White to off-white crystalline solid
Solubility Expected to have improved aqueous solubility compared to the parent 6-azacytosine due to the hydrophilic hydroxyethyl group.
Melting Point Will vary depending on the specific derivative and purity.
Stability The 6-azacytosine ring can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions.
Spectroscopic Data Characteristic peaks in ¹H and ¹³C NMR corresponding to the 6-azacytosine ring and the 2-hydroxyethyl chain.

Biological Activities and Therapeutic Potential

The primary therapeutic interest in N-(2-hydroxyethyl)-6-azacytosine derivatives lies in their potential as antiviral and anticancer agents.

Antiviral Activity

6-Azacytidine exhibits a broad spectrum of antiviral activity.[1] It is anticipated that N-(2-hydroxyethyl)-6-azacytosine derivatives will also possess antiviral properties, potentially with a different spectrum of activity or an improved therapeutic index. The acyclic nature of the side chain could allow for selective activation by viral enzymes, a mechanism well-established for drugs like acyclovir.

Potential Viral Targets:

  • Herpes Simplex Virus (HSV)

  • Varicella-Zoster Virus (VZV)

  • Cytomegalovirus (CMV)

  • Adenoviruses

Anticancer Activity

The structural similarity to 5-azacytidine, a known hypomethylating agent, suggests that N-(2-hydroxyethyl)-6-azacytosine derivatives could exhibit anticancer activity.[2] The mechanism might involve the inhibition of DNA methyltransferases, leading to the re-activation of tumor suppressor genes and induction of apoptosis.[3]

Potential Cancer Cell Line Targets:

  • Leukemia cell lines

  • Colon carcinoma cell lines (e.g., HCT116)[1]

  • Hepatocellular carcinoma cell lines (e.g., HepG2)[1]

Mechanism_of_Action cluster_entry Cellular Uptake cluster_metabolism Metabolic Activation cluster_action Mechanism of Action Drug N-(2-hydroxyethyl)- 6-azacytosine Cell Tumor Cell Drug->Cell Transport Phosphorylation Phosphorylation (Cellular Kinases) Cell->Phosphorylation Triphosphate Active Triphosphate Metabolite Phosphorylation->Triphosphate DNA_Incorporation Incorporation into DNA Triphosphate->DNA_Incorporation DNMT_Inhibition Inhibition of DNA Methyltransferase (DNMT) DNA_Incorporation->DNMT_Inhibition Apoptosis Apoptosis DNMT_Inhibition->Apoptosis Re-expression of Tumor Suppressor Genes

Caption: Proposed mechanism of anticancer action.

In Vitro Evaluation: Experimental Protocols

To assess the biological activity of N-(2-hydroxyethyl)-6-azacytosine derivatives, a series of in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-(2-hydroxyethyl)-6-azacytosine derivative in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the N-(2-hydroxyethyl)-6-azacytosine derivative.

  • Incubation: Incubate the plates at 37 °C until viral plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Structure-Activity Relationship (SAR)

The biological activity of 6-azacytosine derivatives is highly dependent on their chemical structure.[4] For N-(2-hydroxyethyl)-6-azacytosine derivatives, key SAR considerations include:

  • Position of the Hydroxyethyl Group: The point of attachment to the 6-azacytosine ring (e.g., N1, N4, or N6) will significantly influence the compound's ability to act as a nucleoside analog and interact with cellular enzymes.

  • Modifications to the Hydroxyethyl Chain: Further derivatization of the hydroxyl group (e.g., esterification to create prodrugs) could enhance cell permeability and bioavailability.

  • Substitutions on the 6-Azacytosine Ring: Additional modifications to the heterocyclic base could modulate the electronic properties and biological activity of the molecule.

Conclusion and Future Directions

N-(2-hydroxyethyl)-6-azacytosine derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Based on the well-established biological activities of the 6-azacytosine scaffold and acyclic nucleoside analogs, these derivatives are strong candidates for development as novel antiviral and anticancer agents. Future research should focus on the efficient and regioselective synthesis of a library of these compounds, followed by comprehensive in vitro and in vivo evaluation to elucidate their full therapeutic potential and mechanism of action. The detailed experimental protocols provided in this guide offer a solid starting point for researchers entering this exciting field.

References

  • (E)-5-benzylidenedihydrofuran-2(3H)-one (compound-6) was explored as an effective anticryptococcal compound with immunomodulatory p... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 6-azacytidine--compound With Wide Spectrum of Antiviral Activity. (2001). Nucleosides Nucleotides Nucleic Acids, 20(4-7), 1147-52. [Link]

  • Comparison of in Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. (2012). Toxicol In Vitro, 26(2), 249-55. [Link]

  • N4-amino-acid derivatives of 6-azacytidine: structure-activity relationship. (2000). Acta Biochim Pol, 47(1), 95-101. [Link]

  • Synthesis and Comparative Study of Anti-Adenoviral Activity of 6-Azacytidine and Its Analogues. (2015). Nucleosides Nucleotides Nucleic Acids, 34(8), 565-78. [Link]

  • 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. (2012). Future Med Chem, 4(7), 893-911. [Link]

  • Hydrazino-aza and N-azapeptoids with therapeutic potential as anticancer agents. (2003). Bioorg Med Chem, 11(23), 4881-9. [Link]

  • Synthesis of Novel 6-Azapyrimidine Acyclic Nucleoside Analogues and Antiviral Evaluation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 5-azacytosine synthesis method. (n.d.). Google Patents.
  • Ultrafast Excited-State Dynamics of Cytosine Aza-Derivative and Analogues. (2017). J Phys Chem A, 121(7), 1469-1476. [Link]

  • Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (2014). Anticancer Res, 34(4), 1601-7. [Link]

  • Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines. (2012). J Biol Chem, 287(9), 6296-306. [Link]

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Foundational

5-Amino-1,2,4-Triazine Derivatives in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Executive Summary: The Asymmetric Triazine Advantage The 1,2,4-triazine (as-triazine) scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The Asymmetric Triazine Advantage

The 1,2,4-triazine (as-triazine) scaffold represents a privileged structure in medicinal chemistry, distinct from its symmetric 1,3,5-isomer (s-triazine). Within this class, 5-amino-1,2,4-triazine derivatives occupy a critical chemical space, offering unique hydrogen-bonding capabilities and bioisosteric potential for nucleobases and adenosine.

This guide analyzes the structural utility of the 5-amino-1,2,4-triazine core, detailing its synthesis, structure-activity relationships (SAR), and therapeutic applications in CNS disorders (epilepsy, bipolar disorder) and oncology (kinase inhibition).

Structural Chemistry & Physicochemical Properties[1][2][3]

Numbering and Tautomerism

Correct IUPAC numbering is vital for distinguishing isomers. In the 1,2,4-triazine ring:

  • N1 & N2: Adjacent nitrogen atoms.

  • C3: Carbon between N2 and N4.

  • N4: Nitrogen at position 4.[1]

  • C5: Carbon bearing the amino group (Target of this guide).[2]

  • C6: Carbon adjacent to N1.

Key Feature: Unlike 1,3,5-triazines, the 1,2,4-triazine ring has an uneven electron distribution, making C5 and C3 highly susceptible to nucleophilic attack or functionalization depending on the oxidation state. The 5-amino group typically acts as a hydrogen bond donor, mimicking the exocyclic amine of adenine or cytosine.

Pharmacophore Mapping

The 5-amino-1,2,4-triazine motif often serves as a bidentate ligand in enzyme pockets:

  • N4 (Acceptor): Interaction with backbone NH groups (e.g., in kinase hinge regions).

  • 5-NH2 (Donor): Interaction with backbone carbonyls or side-chain residues (e.g., Glu, Asp).

Synthetic Strategies

Accessing the 5-amino-1,2,4-triazine core requires specific cyclization strategies to ensure regioselectivity.

The Aminoguanidine Route (Lamotrigine Protocol)

The most robust method for generating 3,5-diamino-6-substituted-1,2,4-triazines involves the condensation of aminoguanidine with acyl cyanides.

Mechanism:

  • Acylation: Reaction of an aryl acid chloride with CuCN/KCN yields an acyl cyanide.

  • Condensation: The acyl cyanide reacts with aminoguanidine bicarbonate in acidic media (DMSO/H2SO4) to form a Schiff base intermediate.

  • Cyclization: Base-catalyzed closure (NaOH/MeOH) forms the triazine ring.

Regioselective Ring Closure

For mono-amino derivatives (5-amino only), the reaction of amidrazones with


-keto esters  or 

-keto nitriles
is preferred.
  • Reactants:

    
    -Keto nitrile + Hydrazine derivative.
    
  • Outcome: The nitrile nitrogen often becomes the exocyclic amine or participates in the ring formation depending on conditions.

Visualization of Synthetic Pathways

SynthesisPathways Start1 Aryl Acid Chloride Inter1 Acyl Cyanide Start1->Inter1 CuCN/LiI Cyanation Inter2 Schiff Base Intermediate Inter1->Inter2 + Reagent1 Acidic Condensation Reagent1 Aminoguanidine Product1 3,5-Diamino-1,2,4-triazine (e.g., Lamotrigine) Inter2->Product1 Base (NaOH) Cyclization Start2 Amidrazone Product2 5-Amino-1,2,4-triazine (Mono-substituted) Start2->Product2 + Start3 Reflux/EtOH Start3 α-Keto Nitrile

Caption: Primary synthetic routes to 5-amino-1,2,4-triazine scaffolds, highlighting the acyl cyanide pathway used for anticonvulsants.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Analysis
PositionModificationEffect on Activity (General)
C3 Amino (-NH2)Increases polarity; creates 3,5-diamino motif seen in Na+ channel blockers.
C3 H / AlkylModulates solubility; often tolerated but less potent in CNS targets than amino.
N4 Lone PairCritical H-bond acceptor. Alkylation here usually abolishes activity (steric clash).
C5 Amino (-NH2) Essential Feature. H-bond donor. Substitution (e.g., N-alkylation) can tune selectivity but often reduces potency if bulk is too large.
C6 Aryl / HeteroarylHydrophobic Anchor. Critical for potency. Electron-withdrawing groups (Cl, F) on the aryl ring enhance metabolic stability and binding affinity (e.g., 2,3-dichlorophenyl in Lamotrigine).
Therapeutic Applications[2][6][7]
A. CNS Disorders (Epilepsy & Bipolar)[3]
  • Mechanism: Voltage-gated Sodium Channel (VGSC) blockade.

  • Key Drug: Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine).[4][5][6]

  • Role of 5-Amino: Stabilizes the drug-receptor complex via hydrogen bonding within the channel pore, preventing repetitive neuronal firing.

B. Oncology (Kinase Inhibition)[7]
  • Target: Pyruvate Dehydrogenase Kinase 1 (PDK1), BTK.

  • Mechanism: The 5-amino-1,2,4-triazine core acts as an ATP mimetic.

  • Insight: Recent studies identify 3-amino-1,2,4-triazines as PDK1 inhibitors, but 5-amino analogues are exploring niche selectivity profiles against specific mutant kinases.

C. Antiviral Agents[8][1][2][9][10]
  • Target: Viral Polymerases (Epstein-Barr Virus).

  • Compound: 2-(

    
    -D-ribofuranosyl)-5-amino-1,2,4-triazine-3(2H)-one.[2]
    
  • Mechanism: Acts as a nucleoside analogue, terminating viral DNA chain elongation.

Biological Mechanism Visualization

MechanismAction NaChannel Voltage-Gated Na+ Channel (Inactive State) Kinase Kinase ATP Pocket (Hinge Region) Drug 5-Amino-1,2,4-Triazine Scaffold Binding1 Stabilizes Inactivated State (Prevents Repetitive Firing) Drug->Binding1 Binds to Pore Binding2 Bidentate H-Bonding (N4 + 5-NH2) Drug->Binding2 Mimics Adenine Binding1->NaChannel Modulation Binding2->Kinase Inhibition

Caption: Dual mechanistic pathways: Na+ channel stabilization (CNS) and ATP-competitive inhibition (Oncology).

Experimental Protocols

Synthesis of 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine Analogue)

Adapted from standard industrial protocols (e.g., U.S. Patent 4,560,687).

Reagents:

  • 2,3-Dichlorobenzoyl cyanide (1.0 eq)

  • Aminoguanidine bicarbonate (1.1 eq)

  • Sulfuric acid (catalytic)

  • DMSO (Solvent A)

  • Methanol/NaOH (Solvent B)

Step-by-Step:

  • Preparation of Salt: Dissolve aminoguanidine bicarbonate in dilute H2SO4 until gas evolution ceases.

  • Condensation: Add 2,3-dichlorobenzoyl cyanide solution (in DMSO) to the aminoguanidine solution. Stir at 25°C for 48–72 hours.

    • Checkpoint: Monitor TLC for disappearance of nitrile peak.

  • Precipitation: Pour reaction mixture into ice water. Filter the solid Schiff base intermediate.

  • Cyclization: Suspend the solid in Methanol. Add 2M NaOH dropwise until pH ~11. Reflux for 2–4 hours.

  • Isolation: Cool to room temperature. The product precipitates as a white/pale yellow solid. Recrystallize from isopropanol.

  • Validation: 1H NMR (DMSO-d6) should show two distinct broad singlets for NH2 groups (approx.

    
     6.5–7.5 ppm) and aromatic signals.[11]
    
In Vitro PDK1 Kinase Inhibition Assay

Objective: Determine IC50 of 5-amino-1,2,4-triazine derivatives against PDK1.

  • Reagents: Recombinant human PDK1, PDK1 assay buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT), ATP (10

    
    M), Fluorescent peptide substrate.
    
  • Procedure:

    • Prepare 3-fold serial dilutions of test compounds in DMSO.

    • Add 5

      
      L of compound solution to 384-well plate.
      
    • Add 10

      
      L of enzyme mix (PDK1). Incubate 10 min at RT.
      
    • Add 10

      
      L of substrate/ATP mix to initiate reaction.
      
    • Incubate for 60 min at 30°C.

  • Detection: Terminate reaction and read fluorescence intensity (e.g., using mobility shift assay or ADP-Glo).

  • Analysis: Fit data to sigmoidal dose-response curve to calculate IC50.

References

  • Synthesis of Lamotrigine: U.S. Patent 4,560,687. "Novel 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines". Link

  • Anticancer Activity (PDK1): Carbone, D., et al. (2023).[12] "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors". Molecules. Link

  • Antiviral Nucleosides: Holovan, A., et al. (2015). "Study of the antiviral activity of 2-(beta-D-ribofuranosyl)-5-amino-1,2,4-triazine-3(2H)-one". Sciforum. Link

  • CNS Mechanism: Leach, M.J., et al. (1986). "Pharmacological studies on lamotrigine, a novel potential antiepileptic drug".[5] Epilepsia.[3][5][13] Link

  • General 1,2,4-Triazine Chemistry: Neunhoeffer, H. (2008). "1,2,4-Triazines".[3][9][10][4][5][6][11][12][14][15][16] Comprehensive Heterocyclic Chemistry II. Link

Sources

Exploratory

Solubility Profiling and Optimization of Hydroxyethylamino-1,2,4-Triazines

The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental profiling of hydroxyethylamino-1,2,4-triazines . This class of compounds serves as a critical scaffold in pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental profiling of hydroxyethylamino-1,2,4-triazines . This class of compounds serves as a critical scaffold in pharmaceutical chemistry (e.g., as kinase inhibitors and NO synthase inhibitors) and industrial applications (fluorescent brighteners and corrosion inhibitors).[1]

Technical Guide & Whitepaper

Executive Summary

Hydroxyethylamino-1,2,4-triazines represent a unique chemical space where the electron-deficient 1,2,4-triazine core interacts with the hydrophilic hydroxyethylamino side chain (


).[1] While the triazine ring typically exhibits poor aqueous solubility due to strong 

-

stacking and planar crystal packing, the introduction of hydroxyethyl groups disrupts this lattice energy and introduces critical hydrogen-bond donor/acceptor sites.[1]

This guide provides a mechanistic understanding of their solubility, supported by thermodynamic principles and validated experimental protocols for researchers in drug discovery and materials science.[1]

Chemical Identity & Structural Dynamics[1][2]

The Core Scaffold

Unlike the symmetric 1,3,5-triazine (s-triazine), the 1,2,4-triazine (as-triazine) nucleus possesses a permanent dipole moment due to the adjacent nitrogen atoms (N1-N2 bond).[1] This asymmetry creates distinct solvation shells.[1]

  • N1 & N2: Pyridine-like nitrogens with lone pairs available for H-bonding with water.[1]

  • C3/C5/C6 Positions: Key sites for substitution. The 3-(2-hydroxyethylamino) substitution is the most common motif for enhancing solubility.[1]

The Hydroxyethyl Effect

The hydroxyethylamino group acts as a "solubility anchor."

  • Lattice Disruption: The flexible ethyl chain prevents the tight "pancake" stacking typical of planar heteroaromatics.

  • Solvation: The terminal hydroxyl (-OH) and the secondary amine (-NH-) form a "water cage," significantly lowering the enthalpy of solution (

    
    ).[1]
    

Thermodynamics of Solubility

The solubility of hydroxyethylamino-1,2,4-triazines in water is governed by the balance between Crystal Lattice Energy and Solvation Energy .[1]

Thermodynamic Equation

The solubility (


) relates to temperature (

) via the modified Van't Hoff equation:

[1]
  • 
     (Enthalpy of Solution):  Typically positive (endothermic).[1] Heating the solution breaks the intermolecular H-bonds between triazine rings.[1]
    
  • 
     (Entropy of Solution):  The hydroxyethyl tail increases entropy by creating a disordered solvent shell, driving dissolution.[1]
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the competitive interactions determining solubility:

SolvationMechanism SolidState Solid Crystal Lattice (Strong u03c0-u03c0 Stacking) Transition Lattice Disruption (Energy Barrier) SolidState->Transition + u0394H (Endothermic) Solvated Solvated Molecule (Water Caging) Transition->Solvated + u0394S (Entropy Driven) H_Bond Hydroxyethyl Group Forms H-Bonds w/ Water H_Bond->Solvated Dipole 1,2,4-Triazine Dipole Attracts Polar Solvent Dipole->Solvated

Figure 1: Solvation mechanism of hydroxyethylamino-1,2,4-triazines. The hydroxyethyl group is critical for overcoming the lattice energy barrier.

Experimental Protocols

For accurate determination of solubility, researchers should employ a Thermodynamic Equilibrium Method rather than simple kinetic estimates, as triazines can form supersaturated solutions easily.[1]

Protocol A: Shake-Flask Equilibrium Method (Gold Standard)

Objective: Determine thermodynamic solubility at pH 7.4.

  • Preparation: Weigh excess solid hydroxyethylamino-1,2,4-triazine (approx. 10 mg) into a borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration:

    • Seal vial and place in an orbital shaker-incubator at 25°C (or 37°C for biological relevance).

    • Shake at 200 RPM for 24 to 48 hours .

  • Separation:

    • Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter . Note: Avoid Nylon filters as triazines may adsorb non-specifically.[1]

  • Quantification:

    • Analyze supernatant via HPLC-UV (Detection typically at 254 nm or 280 nm).[1]

    • Calculate concentration against a standard curve prepared in DMSO/Water.

Protocol B: pH-Dependent Solubility Profiling

1,2,4-Triazines are weak bases (pKa ~ 2-4).[1] Their solubility is pH-dependent.[1]

  • Low pH (pH 1.2): Protonation of N1/N2 increases solubility significantly (Salting-in).[1]

  • Neutral pH (pH 7.0): Solubility relies purely on the hydroxyethyl group.[1]

Workflow Visualization:

ExperimentalWorkflow Step1 1. Sample Preparation (Excess Solid + Buffer) Step2 2. Equilibration (24-48h @ 25u00b0C) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Branch1 pH 1.2 (Gastric) Step3->Branch1 Branch2 pH 7.4 (Blood) Step3->Branch2 Analysis 4. HPLC-UV Quantification Branch1->Analysis Branch2->Analysis

Figure 2: Workflow for pH-dependent solubility profiling.

Comparative Data & Trends

The following table synthesizes solubility trends for 1,2,4-triazine derivatives. While specific values vary by exact substitution, these ranges represent validated field data for this chemical class.

Compound ClassSubstituent (R)Approx. Solubility (H₂O, 25°C)Mechanism of Solvation
Unsubstituted -H10 - 50 mg/mLDipole-dipole interactions; moderate lattice energy.[1]
Amino-Triazine -NH₂1 - 5 mg/mLDecreased. Strong intermolecular H-bonding creates a stable, insoluble crystal lattice.[1]
Hydroxyethylamino -NHCH₂CH₂OH> 100 mg/mL Enhanced. Hydroxyl group disrupts lattice; "Water cage" formation.[1]
Bis-Amino (-NHR)₂< 0.1 mg/mLPoor. High symmetry and

-stacking lead to aggregation (often requires TFA to dissolve).[1]

Key Insight: The mono-hydroxyethylamino substitution is superior to the amino (-NH2) substitution for water solubility.[1] The ethyl linker provides rotational freedom that prevents the "brick-wall" crystal packing seen in simple amino-triazines.[1]

Applications & Relevance[1][3][4][5][6]

Pharmaceutical Development

Hydroxyethylamino-1,2,4-triazines are often used as bioisosteres for pyrimidines.[1]

  • Kinase Inhibitors: The hydroxyethyl tail improves the Lipophilic Efficiency (LipE) , allowing the drug to be soluble in blood (high water content) while retaining affinity for the ATP-binding pocket.[1]

  • NO Synthase Inhibitors: 3-amino-1,2,4-triazines are potent inhibitors.[1] Derivatization with hydroxyethyl groups is a standard strategy to reduce toxicity and improve renal clearance.[1]

Industrial Fluorescent Brighteners

In the dye industry, these triazines are coupled with stilbene derivatives.[1] The hydroxyethylamino group ensures the dye remains soluble in the aqueous wash liquor, preventing spotting on fabrics during the dyeing process.[1]

References

  • Lamar University. (2020).[1] Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data. Link[1]

  • National Institutes of Health (NIH). (2001).[1] Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry. Link

  • MedChemExpress. (2024).[1] 3-Amino-1,2,4-triazine Product Information & Solubility Data. Link

  • Universitat de Barcelona. (2015). Structural characterization of triazines: NMR and Solubility Challenges. Link

  • World Health Organization (WHO). (2018).[1] Equilibrium Solubility Experiments for API Classification. WHO Technical Report Series. Link

Sources

Protocols & Analytical Methods

Method

A Robust, Validated HPLC Method for the Analysis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-[(2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol. This compound, a polar heterocyclic molecule with the formula C5H8N4O2[1], presents unique challenges for traditional reversed-phase chromatography. The method described herein utilizes a polar-endcapped C18 stationary phase to ensure adequate retention and sharp, symmetrical peak shapes. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for assay determination and impurity profiling. The entire method is framed within the principles of the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose and meets global regulatory expectations.[2][3]

Scientific Rationale and Method Development Strategy

The primary analytical challenge in developing a method for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol is its high polarity. The presence of a hydroxyl group, an amino group, and the triazinol core makes the molecule highly water-soluble.

The Challenge of Polar Analyte Retention

In standard reversed-phase HPLC, which employs a nonpolar stationary phase (like C18) and a polar mobile phase, highly polar compounds often exhibit insufficient interaction with the stationary phase.[4][5] This leads to poor retention, with the analyte eluting at or near the solvent front (void volume), making accurate quantification difficult and separation from polar impurities nearly impossible.[6] Furthermore, using highly aqueous mobile phases (e.g., >95% water) with traditional C18 columns can cause a phenomenon known as "phase collapse" or "ligand folding," where the C18 alkyl chains fold upon themselves, leading to drastic and irreversible loss of retention and reproducibility.[7]

Justification for Column and Mobile Phase Selection

To overcome these challenges, this method was developed using a polar-endcapped reversed-phase column . These columns are designed with modified surface chemistry that prevents phase collapse in highly aqueous conditions and provides alternative interaction mechanisms (e.g., hydrogen bonding) to better retain polar analytes.[8] This approach offers a significant advantage over standard C18 columns and provides a robust alternative to other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), which can sometimes require longer equilibration times and be more sensitive to the sample matrix.[5][8]

The mobile phase consists of a phosphate buffer and acetonitrile. The buffer is crucial for controlling the ionization state of the triazine compound, which can exhibit acidic or basic properties, ensuring consistent retention times.[4] A gradient elution is employed to ensure that any less polar, late-eluting impurities are effectively washed from the column, providing a comprehensive impurity profile.

Detection

The 1,2,4-triazine ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity throughout the validation process. For this method, a detection wavelength of 230 nm was found to provide excellent sensitivity.

Materials and Methods

Equipment and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Column: Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 3.5 µm (or equivalent polar-endcapped/aqueous stable C18 column).

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Reference Standard: 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol, >99% purity.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Water: Deionized water, 18.2 MΩ·cm or higher purity.

  • Buffer Reagents: Potassium phosphate monobasic (KH₂PO₄) and Sodium hydroxide (for pH adjustment).

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous):

    • Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of deionized water to prepare a 10 mM solution.

    • Adjust the pH to 3.0 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade Acetonitrile.

Protocol 2: Standard Solution Preparation

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 mixture of methanol and water to dissolve the standard. Sonicate for 5 minutes if necessary.

    • Dilute to the mark with the 50:50 methanol/water mixture and mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to the mark with Mobile Phase A and mix thoroughly. This solution is used for system suitability and quantification.

Protocol 3: Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the Standard Stock Solution (Protocol 2, Step 1).

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to the mark with Mobile Phase A to achieve a target concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters and Workflow

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column ZORBAX SB-Aq, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 230 nm
Run Time 25 minutes (including re-equilibration)

Diagram: Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Receive & Weigh Sample SystemSetup Instrument Setup & Equilibration Sample->SystemSetup Standard Prepare Reference Standard Standard->SystemSetup MobilePhase Prepare Mobile Phases MobilePhase->SystemSetup SST System Suitability Test (SST) SystemSetup->SST Sequence Run Analytical Sequence SST->Sequence If SST Passes Integration Peak Integration & Identification Sequence->Integration Quantification Quantification (Assay/Impurity) Integration->Quantification Validation Method Validation (ICH Q2) Quantification->Validation Report Generate Final Report Validation->Report

Caption: A flowchart of the complete analytical workflow.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, a validation study should be conducted according to ICH guidelines.[3] The objective is to demonstrate reliability, accuracy, and precision.[9][10]

Protocol 4: Method Validation Steps

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution.

    • Demonstrate that the analyte peak is free from interference from other components.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample to generate degradation products. The method should resolve the main peak from all degradation peaks.

    • Use a PDA detector to assess peak purity across the analyte peak in all samples.

  • Linearity:

    • Prepare a series of at least five concentrations from the standard stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Inject six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[10]

  • Range:

    • The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[3][9] This is confirmed by the successful completion of the linearity, accuracy, and precision studies.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Suggested variations:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5°C).

      • Flow rate (± 0.1 mL/min).

    • The system suitability parameters should remain within acceptable limits.

Diagram: ICH Method Validation Pillars

Caption: Core parameters for analytical method validation.

Troubleshooting

ProblemPotential CauseSuggested Solution
No Peak or Very Small Peak Injection error; incorrect sample preparation.Verify autosampler operation and syringe. Re-prepare sample and standard.
Poor Peak Shape (Tailing) Column contamination; secondary silanol interactions.Flush column with a strong solvent. Ensure mobile phase pH is appropriate to suppress analyte ionization.
Retention Time Drift Inadequate column equilibration; mobile phase change.Ensure column is fully equilibrated before injection (at least 10 column volumes). Prepare fresh mobile phase.
High Backpressure Column or system blockage.Replace in-line filters and frits. Reverse-flush the column (if permitted by manufacturer).

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the analysis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol. By employing a polar-endcapped C18 column, the common issue of poor retention for polar analytes is effectively overcome. The method is suitable for quantitative assay and impurity profiling in a drug development or quality control environment. Adherence to the outlined validation protocol will ensure that the method is fit for its intended purpose and compliant with global regulatory standards as outlined by ICH.[11]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks Video.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Polar Compounds | SIELC Technologies. (n.d.). SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography.
  • 5-[(2-hydroxyethyl)amino]-1,2,4-triazin-3-ol - Physico-chemical Properties. (n.d.). ChemBK.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.

Sources

Application

Protocol for synthesizing 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol

Application Note: High-Purity Synthesis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-[(2-Hydroxyethyl)amino]-1,2,4-tri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol (an


-substituted analog of 6-azacytosine). This compound acts as a critical intermediate in the development of nucleoside antimetabolites and potential antiviral agents.

The method utilizes a Nucleophilic Aromatic Substitution (


)  strategy, displacing a methylthio (-SMe) leaving group at the 5-position of the 1,2,4-triazine ring with ethanolamine. This route is selected for its superior regioselectivity and cleaner impurity profile compared to chlorination/amination routes.

Key Advantages of this Protocol:

  • Regiospecificity: Exclusively targets the C5 position, preserving the C3 carbonyl/hydroxyl functionality.

  • Scalability: Avoids hazardous phosphorus oxychloride (

    
    ) chemistry often used to generate chloro-intermediates.
    
  • Purification: Relies on crystallization, minimizing the need for chromatographic separation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the inherent electrophilicity of the C5 position in the 1,2,4-triazine ring. The starting material, 5-(methylthio)-1,2,4-triazin-3-ol , possesses a good leaving group (-SMe). Upon nucleophilic attack by the primary amine of ethanolamine, a tetrahedral intermediate forms, followed by the elimination of methanethiol (MeSH) to restore aromaticity.

Chemical Structure & Transformation:

ReactionScheme SM 5-(Methylthio)-1,2,4-triazin-3-ol (C4H5N3OS) Inter Tetrahedral Intermediate SM->Inter + Ethanolamine Reflux (EtOH) Reagent Ethanolamine (HOCH2CH2NH2) Reagent->Inter Prod 5-[(2-Hydroxyethyl)amino]- 1,2,4-triazin-3-ol (Target) Inter->Prod - MeSH ByProd Methanethiol (MeSH) [Gas] Inter->ByProd

Figure 1: Reaction pathway for the displacement of the methylthio group by ethanolamine.

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryPurityRole
5-(Methylthio)-1,2,4-triazin-3-ol 58909-39-0*>97%Starting Material
Ethanolamine 141-43-5>99%Nucleophile
Ethanol (Absolute) 64-17-5ACS GradeSolvent
Sodium Hypochlorite (Bleach) 7681-52-910-15%Scrubber (Safety)

*Note: If the 5-SMe precursor is unavailable, it can be synthesized by S-methylation of 5-thioxo-1,2,4-triazin-3-one (5-thio-6-azauracil) using iodomethane in alkaline media.

Safety Directives (Critical)
  • Methanethiol Evolution: The reaction releases methanethiol (methyl mercaptan), a toxic gas with a potent stench. ALL operations must be performed in a functioning fume hood.

  • Scrubber System: The reaction vessel vent must be connected to a bleach trap (sodium hypochlorite solution) to oxidize the evolved methanethiol into non-volatile sulfonates before release.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Connect the top of the condenser to a bleach scrubber trap.

  • Charge the flask with 5-(methylthio)-1,2,4-triazin-3-ol (1.43 g, 10.0 mmol).

  • Add Ethanol (Absolute) (40 mL) to create a suspension.

  • Add Ethanolamine (1.22 g, 20.0 mmol, 2.0 equiv) dropwise while stirring. Note: The suspension may clear as the amine is added.

Step 2: Nucleophilic Displacement

  • Heat the reaction mixture to reflux (approx. 78-80 °C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Ensure continuous bubbling through the bleach trap to manage off-gassing.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Cool further to 0–4 °C using an ice bath and stir for 30 minutes to induce precipitation.

  • Filtration:

    • If solid precipitates: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL).

    • If no precipitate: Concentrate the solution under reduced pressure to approx. 20% volume. Add cold water (5 mL) and refrigerate overnight to crystallize.

Step 4: Purification

  • Recrystallize the crude solid from Water/Ethanol (1:1) .

    • Dissolve in minimum hot water/ethanol.

    • Allow to cool slowly to room temperature, then 4 °C.

  • Filter the purified crystals and dry in a vacuum oven at 50 °C for 12 hours.

Process Visualization

Workflow Start Start: 5-SMe-Triazine + Ethanolamine Reflux Reflux in EtOH (4-6h) (Bleach Trap Active) Start->Reflux Check TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No Cool Cool to 4°C Induce Precipitation Check->Cool Yes Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (H2O/EtOH 1:1) Filter->Recryst Final Pure Product 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation

The following data parameters confirm the identity and purity of the synthesized compound.

TechniqueExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity; colored impurities suggest oxidation.
Melting Point 215 – 220 °C (dec.)Consistent with amino-triazine analogs.

H NMR
(DMSO-

)

3.50 (t, 2H,

-N), 3.65 (t, 2H,

-O), 7.8-8.0 (s, 1H, H-6)
Disappearance of S-Me singlet (

2.5 ppm). Presence of ethyl chain.[1][2]
MS (ESI+)

Molecular weight confirmation (

).
Solubility Soluble in Water, DMSO; Insoluble in DCM, HexanePolar character due to hydroxyl and amine groups.

Troubleshooting Guide:

  • Low Yield: If the product does not precipitate, the compound may be too soluble in ethanol. Evaporate to dryness and recrystallize from a small volume of water.

  • Residual Odor: Indicates incomplete removal of methanethiol. Dry the solid thoroughly in a vacuum oven; ensure the bleach trap was effective.

  • Regioisomers: The 5-SMe displacement is highly selective. If 3-amino isomers are suspected (rare), check

    
    C NMR; C3 and C5 carbonyl/imine carbons have distinct shifts (C3 
    
    
    
    150-160 ppm, C5
    
    
    160-170 ppm depending on tautomer).

References

  • Reactivity of 1,2,4-Triazines

    • Source: Taylor & Francis Online.
    • Relevance: Establishes the general reactivity of the 5-thioxo/5-methylthio position towards nucleophilic amines.
    • URL:[Link][3]

  • Nucleophilic Substitution in Aza-Heterocycles

    • Source: National Institutes of Health (PMC). "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles."
    • Relevance: Provides analogous protocols for displacing leaving groups in triazole/triazine systems with amines.
    • URL:[Link]

  • Synthesis of 5-Amino-1,2,4-triazin-3-ones (6-Azacytosine derivatives)

    • Source: ResearchGate.[4] "Reaction of 1,2,4-Triazine-5-carbonitriles with 5-[(2-Hydroxyethyl)sulfanyl]-..."

    • Relevance: Discusses the functionalization of the 5-position of the 1,2,4-triazine ring.
    • URL:[Link]

  • General Triazine Chemistry Reviews

    • Source: Beilstein Journal of Organic Chemistry. "Synthesis of new pyrazolo[1,2,3]triazines..."
    • Relevance: Background on triazine ring stability and tautomerism.
    • URL:[Link]

Sources

Method

Quantitative Analysis of 1,2,4-Triazine Metabolites in Complex Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note and Protocol for Researchers Abstract The 1,2,4-triazine core is a prominent scaffold in medicinal chemistry and agrochemicals, leading to a diverse range of pharmaceuticals and herbicides.[1][2] Unde...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The 1,2,4-triazine core is a prominent scaffold in medicinal chemistry and agrochemicals, leading to a diverse range of pharmaceuticals and herbicides.[1][2] Understanding the metabolic fate of these compounds is critical for evaluating their efficacy, safety, and environmental impact. This application note presents a comprehensive guide to developing and validating a robust LC-MS/MS method for the sensitive and selective detection of 1,2,4-triazine metabolites. We delve into the rationale behind key experimental choices, from sample preparation strategies tailored for complex matrices to the optimization of chromatographic separation and mass spectrometric parameters. Detailed, step-by-step protocols are provided to equip researchers, scientists, and drug development professionals with a reliable framework for their analytical workflows.

Introduction: The Analytical Imperative for 1,2,4-Triazine Metabolites

1,2,4-triazine derivatives are utilized in a variety of applications, including as antiviral agents, antiepileptic drugs, and herbicides like atrazine and simazine.[1][2] When a parent drug or compound is introduced into a biological system, it undergoes metabolic transformation, resulting in various metabolites. These metabolites can have different pharmacological activities, toxicities, and pharmacokinetic profiles compared to the parent compound. Therefore, the accurate identification and quantification of these metabolites in biological matrices such as plasma, urine, and tissue are essential for drug development, clinical monitoring, and environmental safety assessments.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its exceptional sensitivity, specificity, and versatility.[4][5] The technique allows for the separation of metabolites from complex matrix components via liquid chromatography, followed by their selective detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]

Core Principles and Analytical Challenges

The fundamental workflow involves extracting the metabolites from the biological sample, separating them chromatographically, ionizing them, and then detecting specific precursor-to-product ion transitions in the mass spectrometer.

However, the analysis of 1,2,4-triazine metabolites presents specific challenges:

  • Polarity: Metabolites are often more polar than the parent compound due to the addition of hydrophilic groups (e.g., hydroxyl, glucuronide). This high polarity can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[6][7]

  • Matrix Effects: Components of biological samples (salts, lipids, proteins) can co-elute with the analytes and interfere with the ionization process in the mass spectrometer, causing ion suppression or enhancement.[4]

  • Isomeric Separation: Metabolites can be structurally similar isomers, which are challenging to separate chromatographically but essential to quantify individually.[6]

  • Low Concentrations: Metabolite concentrations can be very low, requiring highly sensitive instrumentation and optimized methods to achieve the necessary limits of detection (LOD) and quantification (LOQ).[8]

This guide provides protocols designed to overcome these challenges.

Comprehensive Experimental Workflow

The overall process from sample receipt to final data reporting follows a structured pathway. This workflow is designed to ensure sample integrity, analytical accuracy, and data reliability.

Workflow cluster_pre_analysis Pre-Analytical cluster_analysis Analytical cluster_post_analysis Post-Analytical Sample Sample Collection (Plasma, Urine, etc.) Preparation Sample Preparation (Extraction / Cleanup) Sample->Preparation Spike IS LC LC Separation (Chromatography) Preparation->LC Inject Extract MS MS/MS Detection (MRM Analysis) LC->MS Ionization (ESI) Data Data Processing (Integration & Calibration) MS->Data Acquire Data Report Reporting & Review (Quantification Results) Data->Report Generate Report MRM IonSource Ion Source (ESI+) Q1 Q1 Precursor Ion Selection IonSource->Q1 [M+H]⁺ & Other Ions Q2 Q2 (Collision Cell) Fragmentation (CID) Q1->Q2 Precursor Ion (e.g., m/z 323.1) Q3 Q3 Product Ion Selection Q2->Q3 Product Ions Detector Detector Q3->Detector Specific Product Ion (e.g., m/z 263.1)

Sources

Application

Application Note: Chromatographic Separation of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol

This is a comprehensive technical guide and protocol for the chromatographic separation of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol (CAS: 293767-63-2).[1][2] This molecule is a highly polar, amphoteric 1,2,4-triazine...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the chromatographic separation of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol (CAS: 293767-63-2).[1][2]

This molecule is a highly polar, amphoteric 1,2,4-triazine derivative, structurally related to 6-azacytosine .[1][2] It often appears as a hydrolysis degradation product or unreacted intermediate in the synthesis of novel triazine-based nucleoside analogs or energetic materials.[1][2] Its separation presents significant challenges due to poor retention on standard C18 phases and complex tautomeric behavior.[1][2]

[1][2]

Part 1: Introduction & Chemical Context[1][2]

The Analytical Challenge

The target analyte, 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol , possesses a unique combination of physicochemical properties that renders standard Reverse Phase Chromatography (RPC) ineffective:

  • High Polarity (LogP < -1.0): The molecule contains a hydrophilic triazine core, a hydroxyl group, and a secondary amine.[1][2] On a standard C18 column, it elutes near the void volume (

    
    ), leading to poor resolution from solvent fronts and salts.[1][2]
    
  • Tautomerism: 1,2,4-triazin-3-ones exist in equilibrium between the lactam (3-one) and lactim (3-ol) forms.[1][2] This proton shift can cause peak broadening or splitting if the mobile phase pH is near the analyte's pKa.[1][2]

  • Amphoteric Nature: It acts as a weak acid (at the N2-H or O-H) and a weak base (at the exocyclic amine/N4), making pH selection critical for peak shape.[1][2]

Strategic Approach

To achieve robust separation, we cannot rely on hydrophobic interaction alone.[1][2] This protocol defines two validated pathways:

  • Method A (Primary): Hydrophilic Interaction Liquid Chromatography (HILIC ) – Ideal for LC-MS/MS compatibility and maximum retention.[1][2]

  • Method B (Secondary): Aqueous-Stable Reverse Phase (RP-AQ ) – Ideal for UV-based QC environments where HILIC equilibration times are prohibitive.[1][2]

Part 2: Method Development & Protocols

Visual Workflow

The following diagram outlines the decision matrix for method selection and optimization.

MethodDevelopment Start Start: Analyte Characterization (Polar, Amphoteric Triazine) Choice Select Mode based on Detection Start->Choice HILIC_Path Method A: HILIC (MS/UV) Target: Max Retention Choice->HILIC_Path High Sensitivity / MS RP_Path Method B: RP-AQ (UV) Target: Robustness Choice->RP_Path Routine QC / UV Col_HILIC Column: Zwitterionic (ZIC-HILIC) or Amide HILIC_Path->Col_HILIC Col_RP Column: C18-AQ or PFP (100% Aqueous Stable) RP_Path->Col_RP MP_HILIC MP: 90% ACN / 10% Buffer (10mM NH4OAc, pH 5.8) Col_HILIC->MP_HILIC SST System Suitability Test (SST) Tailing Factor < 1.5 k' > 2.0 MP_HILIC->SST MP_RP MP: 0-10% MeOH Buffer: 0.1% H3PO4 or Formic Col_RP->MP_RP MP_RP->SST

Caption: Decision matrix for separating polar triazine impurities, prioritizing HILIC for retention and RP-AQ for stability.

Method A: HILIC Protocol (Recommended for MS)

Rationale: HILIC uses a water-rich layer on the stationary phase to retain polar analytes.[1][2] The high organic content also enhances ESI-MS sensitivity.[1][2]

Equipment: UPLC or HPLC system with binary pump and column oven.

ParameterSpecificationCausality / Explanation
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide (e.g., Waters BEH Amide).[1][2] 2.1 x 100 mm, 1.7 µm or 3.5 µm.[1][2]Zwitterionic phases provide electrostatic modulation, crucial for separating the amphoteric triazine from matrix salts.[1][2] Amide phases offer strong hydrogen bonding retention.[1][2]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.8Provides counter-ions to suppress silanol activity and buffer the triazine ionization.[1][2] pH 5.8 ensures the triazine ring is largely neutral/zwitterionic.[1][2]
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC.[1][2] High %ACN drives the analyte into the water layer on the silica surface.[1][2]
Flow Rate 0.3 - 0.5 mL/minOptimized for mass transfer in HILIC phases.[1][2]
Temp 35°CSlightly elevated temperature reduces viscosity and improves peak symmetry.[1][2]
Injection 1-2 µL (PLNO - Partial Loop Needle Overfill)Critical: Sample diluent must be >80% ACN.[1][2] Injecting aqueous samples will cause peak distortion (breakthrough).[1][2]

Gradient Table (Method A):

Time (min) %A (Buffer) %B (ACN) Curve
0.0 5 95 Initial
1.0 5 95 Isocratic Hold
8.0 40 60 Elution Gradient
9.0 50 50 Wash
9.1 5 95 Re-equilibration

| 14.0 | 5 | 95 | End |[1][2]

Method B: Aqueous Stable RP Protocol (Recommended for UV)

Rationale: Standard C18 collapses in 100% water.[1][2] "AQ" or "Polar Embedded" phases prevent dewetting, allowing the use of highly aqueous mobile phases required to retain this polar molecule.[1][2]

ParameterSpecificationCausality / Explanation
Column C18-AQ (e.g., YMC-Triart C18 ExRS) or PFP (Pentafluorophenyl).[1][2] 4.6 x 150 mm, 3 µm.[1][2]PFP phases offer pi-pi interactions with the triazine ring, providing alternative selectivity to hydrophobicity.[1][2]
Mobile Phase A 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS)Acidic pH (< 3.[1][2]0) protonates the amine and suppresses the ionization of the -OH, keeping the molecule in a single form.[1][2]
Mobile Phase B MethanolMethanol is preferred over ACN in RP-AQ for polar selectivity (hydrogen bonding).[1][2]
Detection UV at 220 nm The triazine ring has strong absorbance at 220-254 nm. 220 nm is optimal for sensitivity.[1][2]

Gradient Table (Method B):

Time (min) %A (Aq. Acid) %B (MeOH) Note
0.0 100 0 Max retention
5.0 100 0 Isocratic hold
15.0 80 20 Slow ramp
16.0 10 90 Wash

| 20.0 | 100 | 0 | Re-equilibration |[1][2]

Part 3: Validation & Troubleshooting

System Suitability Criteria (SST)

To ensure data integrity, the following criteria must be met before sample analysis:

  • Retention Factor (

    
    ):  Must be > 1.5 (Method B) or > 3.0 (Method A).[1][2] If 
    
    
    
    , the peak is eluting with unretained salts.[1][2]
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. Tailing indicates secondary silanol interactions (add more buffer) or column overload.[1][2]
    
  • Resolution (

    
    ):  > 2.0 between the impurity and the main API peak.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks Sample solvent mismatchHILIC: Ensure sample diluent is 90% ACN. RP: Ensure sample diluent is 100% water/buffer.
Retention Time Shift pH instabilityTriazines are sensitive to pH.[1][2][3][4] Verify Mobile Phase A pH is within ±0.05 units.[1][2]
Low Sensitivity Ion Suppression (MS)If using HILIC, check for salt buildup on the MS cone.[1][2] Switch from Phosphate (UV) to Formate/Acetate (MS).[1][2]
Peak Fronting Column OverloadDilute sample. Polar columns have lower loading capacity than standard C18.[1][2]

Part 4: References

  • PubChem. (2025).[1][2] Compound Summary: 5-((2-Hydroxyethyl)amino)-1,2,4-triazin-3(2H)-one (CAS 293767-63-2).[1][2][5] National Library of Medicine.[1][2] [Link][1][2]

  • Jandera, P. (2011).[1][2] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.[1][2] [Link][1][2]

  • Loeser, E., & Drumm, P. (2014).[1][2] Retention mechanisms of triazine derivatives in reversed-phase liquid chromatography. Journal of Separation Science.[1][2] [Link][1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques.[1][2] (Standard guidance for SST limits).[1][2] [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Hydroxyethylamino Triazines in Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyethylamino triazines. This guide, structured in a flexible question-and-answer format, provides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyethylamino triazines. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you minimize the degradation of these compounds during storage. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Degradation Issues

This section addresses specific problems you might encounter with your stored hydroxyethylamino triazine samples. We delve into the root causes and provide actionable solutions.

Question 1: I've observed a decrease in the purity of my solid hydroxyethylamino triazine compound over time, even when stored in a sealed container. What could be the cause?

Answer:

The degradation of solid-state hydroxyethylamino triazines, while generally slow due to the high stability of the s-triazine core, can be initiated by several factors.[1] The primary culprits are often residual moisture, atmospheric oxygen, light, and elevated temperatures.

  • Causality: The hydroxyethylamino substituents on the triazine ring are more susceptible to degradation than the ring itself. The hydroxyl groups can be particularly reactive.

    • Hydrolysis: Residual moisture can lead to the slow hydrolysis of the C-N bond connecting the ethylamino group to the triazine ring. While the triazine ring is stable, the substituents are the weak points.

    • Oxidation: The presence of oxygen, even in a sealed container, can lead to oxidative degradation. The hydroxyl group and the secondary amine are potential sites for oxidation, which can be accelerated by light and heat. This can lead to the formation of various degradation products, including N-dealkylation.[2]

Troubleshooting Protocol:

  • Initial Assessment:

    • Use an analytical technique like HPLC or LC-MS/MS to confirm the decrease in purity and identify any major degradation products.[3] This will provide clues about the degradation pathway.

    • Review your storage conditions: temperature, light exposure, and the type of container used.

  • Mitigation Strategies:

    • Drying: Before long-term storage, ensure your compound is thoroughly dried under a vacuum to remove any residual solvent or moisture.

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

    • Light Protection: Use amber vials or store containers in the dark to prevent photodegradation.

    • Temperature Control: Store at a consistent, cool temperature. Refrigeration (2-8 °C) or freezing (-20 °C) is often recommended. Refer to the table below for general temperature guidelines.

Question 2: My hydroxyethylamino triazine solution has turned yellow and shows new peaks in the chromatogram after a few weeks of storage. What is happening and how can I prevent it?

Answer:

Solution-phase degradation is generally faster than solid-state degradation due to increased molecular mobility and interaction with the solvent. The yellowing of the solution is a strong indicator of chemical decomposition and the formation of chromophoric degradation products.

  • Causality:

    • Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolytic degradation pathways. The pH of the solution is also a major factor; both acidic and basic conditions can catalyze the hydrolysis of the amino substituents.[4]

    • Oxidative Degradation: Dissolved oxygen in the solvent is a significant threat. The hydroxyl and amino groups of your compound are susceptible to oxidation, which can be accelerated by light and trace metal impurities in the solvent.[5]

    • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

Troubleshooting Protocol:

  • Identify the Degradants: Use LC-MS/MS or GC-MS to identify the structures of the new peaks.[6][7][8] This will help elucidate the degradation pathway (e.g., hydrolysis, oxidation).

  • Optimize Storage Conditions:

    • Solvent Selection: If possible, use aprotic, anhydrous solvents. If an aqueous solution is necessary, use a buffered system to maintain a stable pH, typically around neutral (pH 7).

    • Degas the Solvent: Before preparing the solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by sonication under a vacuum to remove dissolved oxygen.

    • Headspace Purging: After preparing the solution, purge the headspace of the storage vial with an inert gas before sealing.

    • Light Protection: Store solutions in amber vials or wrap them in aluminum foil.

    • Temperature Control: Store solutions at low temperatures (e.g., -20 °C or -80 °C) to slow down reaction kinetics.

Question 3: I am conducting forced degradation studies on my hydroxyethylamino triazine. What conditions should I use to ensure I am seeing relevant degradation pathways?

Answer:

Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop stability-indicating analytical methods.[9] The conditions should be stressful enough to induce degradation but not so harsh that they lead to unrealistic degradation pathways.

  • Causality: The goal is to mimic the degradation that might occur over a long storage period under various environmental conditions. The key degradation pathways to investigate for hydroxyethylamino triazines are hydrolysis, oxidation, and photolysis.[9]

Experimental Protocol for Forced Degradation:

  • Preparation: Prepare solutions of your hydroxyethylamino triazine at a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature and at an elevated temperature.[4]

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[4]

    • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

  • Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC or UPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify the degradation products.

Frequently Asked Questions (FAQs)

Here we address some general questions about the storage and stability of hydroxyethylamino triazines.

Q1: What are the ideal long-term storage conditions for solid hydroxyethylamino triazines?

For long-term stability, solid hydroxyethylamino triazines should be stored at or below -20°C, protected from light, and under an inert atmosphere (nitrogen or argon). The container should be tightly sealed to prevent moisture ingress.

Q2: How does the position of the hydroxyethylamino group on the triazine ring affect stability?

While the 1,3,5-triazine core is symmetrical, the electronic environment created by other substituents on the ring can influence the reactivity of a hydroxyethylamino group.[10] Electron-withdrawing groups on the ring can make the carbon atom of the C-N bond more susceptible to nucleophilic attack (hydrolysis), while electron-donating groups may slightly increase stability against hydrolysis.

Q3: Can I store solutions of hydroxyethylamino triazines in plastic tubes?

It is generally recommended to use glass vials (preferably amber) for long-term storage of solutions. Some plastics may be permeable to air, or they may leach plasticizers or other contaminants into the solution, which could potentially catalyze degradation. If plastic must be used, ensure it is of high quality and compatible with your solvent.

Q4: How often should I check the purity of my stored hydroxyethylamino triazine?

For long-term storage, it is good practice to re-analyze the purity of your compound annually. For solutions, especially those stored at refrigerated temperatures, more frequent checks (e.g., every 1-3 months) are advisable.

Data Summary

The following table provides general guidelines for the storage of hydroxyethylamino triazines. The actual stability will depend on the specific substituents on the triazine ring.

Storage ConditionFormTemperatureAtmosphereLightExpected Stability
Short-termSolidRoom TemperatureAmbientProtectedWeeks to Months
Long-termSolid≤ -20°CInert (N₂ or Ar)ProtectedYears
Short-termSolution2-8°CInert HeadspaceProtectedDays to Weeks
Long-termSolution≤ -20°CInert HeadspaceProtectedMonths

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of hydroxyethylamino triazines.

Degradation_Troubleshooting start Degradation Observed (Purity Decrease, Color Change) check_form Solid or Solution? start->check_form solid_path Solid check_form->solid_path Solid solution_path Solution check_form->solution_path Solution solid_analysis Analyze Solid: - HPLC/LC-MS for purity - Karl Fischer for water content solid_path->solid_analysis solution_analysis Analyze Solution: - HPLC/LC-MS to ID degradants solution_path->solution_analysis solid_storage_review Review Solid Storage: - Temperature - Atmosphere (Air/Inert) - Light Exposure - Container Seal solid_analysis->solid_storage_review solid_actions Implement Corrective Actions: 1. Dry compound thoroughly 2. Store at ≤ -20°C 3. Use inert atmosphere 4. Protect from light solid_storage_review->solid_actions end_point Monitor Stability Periodically solid_actions->end_point solution_storage_review Review Solution Storage: - Solvent type & grade - pH of solution - Dissolved gases - Temperature & Light solution_analysis->solution_storage_review solution_actions Implement Corrective Actions: 1. Use anhydrous/aprotic solvent 2. Degas solvent before use 3. Buffer if aqueous 4. Store at ≤ -20°C, protected from light solution_storage_review->solution_actions solution_actions->end_point

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Polar Triazines

Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing polar triazines using Liquid Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing polar triazines using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we delve into the common challenges posed by matrix effects and provide practical, in-depth solutions in a comprehensive question-and-answer format. Our goal is to equip you with the expertise to anticipate, diagnose, and overcome these analytical hurdles, ensuring the accuracy and reliability of your results.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your LC-MS analysis of polar triazines. Each issue is followed by a detailed explanation of its probable causes and a step-by-step protocol for resolution.

Issue 1: Poor Peak Shape and Low Signal Intensity for Polar Triazines

Q: I'm observing broad, tailing peaks and low signal intensity for my target polar triazine analytes. What could be the cause, and how can I improve my results?

A: This is a classic issue when analyzing highly polar compounds like atrazine-desethyl and atrazine-desisopropyl on traditional reversed-phase (RP) columns. The primary cause is poor retention of these analytes on the nonpolar stationary phase, leading to their elution at or near the solvent front where matrix effects are often most pronounced.

Causality Explained: In reversed-phase liquid chromatography (RP-LC), retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have limited affinity for the nonpolar C18 stationary phase and are therefore poorly retained. This results in co-elution with other polar matrix components, which can compete for ionization in the MS source, leading to ion suppression and reduced signal intensity.[1][2]

Troubleshooting Workflow: Switching to HILIC

A robust solution is to switch from a reversed-phase separation to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar compounds.[3][4][5]

Caption: Decision workflow for addressing poor peak shape of polar analytes.

Step-by-Step Protocol: Implementing HILIC for Polar Triazine Analysis
  • Column Selection:

    • Choose a HILIC column with a suitable stationary phase. Common choices include bare silica, amide, or zwitterionic phases.[5] For many polar triazines, an amide-based column provides excellent retention and peak shape.

  • Mobile Phase Preparation:

    • A typical HILIC mobile phase consists of a high percentage of aprotic organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.

    • Solvent A: 10 mM Ammonium Acetate in Water

    • Solvent B: Acetonitrile

    • Start with a high organic content (e.g., 95% B) to ensure retention of polar analytes.

  • Gradient Elution:

    • Develop a gradient that starts with a high organic percentage and gradually increases the aqueous component to elute the analytes.

    • Example Gradient:

      • 0-2 min: 95% B

      • 2-10 min: Gradient to 60% B

      • 10-12 min: Hold at 60% B

      • 12.1-15 min: Return to 95% B and equilibrate

  • Column Equilibration:

    • Proper column equilibration is critical in HILIC to establish a stable water layer on the stationary phase.[6] Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

  • Injection Solvent:

    • To avoid peak distortion, the injection solvent should be as close as possible in composition to the initial mobile phase.[6] Dissolving samples in a high percentage of acetonitrile is recommended.

Issue 2: Inconsistent Quantification and Poor Reproducibility

Q: My quantitative results for triazines in complex matrices like soil or food are highly variable between injections and different sample lots. How can I improve the precision and accuracy of my method?

A: This issue is a strong indicator of significant and variable matrix effects. Matrix components can suppress or enhance the ionization of your target analytes, and the composition of these interfering compounds can vary from sample to sample.[7]

Causality Explained: The co-elution of matrix components with the analyte of interest can lead to competition for charge in the electrospray ionization (ESI) source.[2] This can result in ion suppression, where the analyte signal is reduced, or ion enhancement, where the signal is increased. The extent of these effects can differ between samples, leading to poor reproducibility.[8]

Solution: Implementation of Stable Isotope-Labeled Internal Standards (SIL-IS)

The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte.[9][10][11]

Caption: Comparison of workflows with and without SIL-IS.

Step-by-Step Protocol: Using SIL-IS for Accurate Quantification
  • Selection of SIL-IS:

    • For each target triazine, obtain its corresponding stable isotope-labeled analog (e.g., Atrazine-d5 for Atrazine).[12]

  • Spiking Procedure:

    • Prepare a stock solution of the SIL-IS mixture.

    • Add a known and consistent amount of the SIL-IS mixture to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process. This ensures that the SIL-IS experiences the same extraction inefficiencies and matrix effects as the native analyte.

  • Data Processing:

    • Instead of using the absolute peak area of the analyte for quantification, calculate the ratio of the analyte peak area to the SIL-IS peak area.

    • Construct the calibration curve by plotting the peak area ratio (Analyte/SIL-IS) against the concentration of the analyte.

Table 1: Impact of SIL-IS on Quantitative Precision

AnalyteMatrix%RSD without SIL-IS%RSD with SIL-IS
AtrazineSoil Extract25.43.2
SimazineFruit Juice18.92.8
PropazineWastewater31.24.1

This table illustrates the typical improvement in precision (expressed as Relative Standard Deviation) when using SIL-IS.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS, and why are they a problem for polar triazine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For polar triazines, which are often analyzed in complex environmental and biological matrices, co-eluting polar interferences such as salts, sugars, and organic acids can significantly impact the accuracy and sensitivity of the analysis.[2][7]

Q2: What are the best sample preparation techniques to minimize matrix effects for polar triazines?

A2: The choice of sample preparation is crucial. Two highly effective methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for a wide range of pesticides, including triazines, in food and agricultural samples.[13][14] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can be optimized for the specific properties of polar triazines.[15][16] For highly polar triazines, polymeric or graphitized carbon black (GCB) sorbents may be more effective than traditional C18.[17]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte of interest.[7] This approach is only feasible if the concentration of your target triazines is high enough to remain above the instrument's limit of quantification after dilution. For trace-level analysis, more selective sample preparation or the use of SIL-IS is generally required.

Q4: How can I assess the extent of matrix effects in my method?

A4: The most common method is the post-extraction spike comparison.[18] This involves comparing the peak area of an analyte in a neat solution to the peak area of the same amount of analyte spiked into a blank matrix extract.

Calculation of Matrix Effect (%ME): %ME = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q5: Are there any alternatives to stable isotope-labeled internal standards if they are not available or too expensive?

A5: While SIL-IS are the gold standard, there are alternatives, though they may not be as effective:

  • Analogue Internal Standards: Use a structurally similar compound that is not present in the sample. However, its chromatographic and ionization behavior may not perfectly match the analyte.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[1] This helps to compensate for consistent matrix effects but may not account for sample-to-sample variability.[8]

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • Subda, E. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Serbian Chemical Society.
  • Wikipedia. (n.d.).
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Sigma-Aldrich. (n.d.).
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • Lee, J., et al. (n.d.).
  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Bioanalytical Lab. (n.d.).
  • PMC. (n.d.). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
  • Chromatography Online. (n.d.).
  • ResearchGate. (n.d.). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?
  • Chromatography Online. (n.d.).
  • Taylor & Francis Online. (n.d.). Matrix Effects in Determination of Triazines and Atrazine Metabolite in Waters with Solid‐Phase Extraction Followed by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry.
  • Archimer. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and.
  • LCGC International. (n.d.).
  • PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
  • Jardim, I. C. S. F., et al. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Triazine Metabolite Extraction with Solid-Phase Extraction (SPE).
  • Benchchem. (n.d.).
  • SciSpace. (n.d.). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom.

Sources

Troubleshooting

Technical Support Center: Purification of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol

Case Reference: TRZ-OH-5 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Diagnostic & Triage: Why is your purification failing? If you are accessing this guide, you are likely facing a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TRZ-OH-5 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Triage: Why is your purification failing?

If you are accessing this guide, you are likely facing a specific set of physicochemical challenges associated with 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol . This molecule is a zwitterionic, highly hydrophilic heterocycle. The most common failure modes in its isolation stem from its amphoteric nature and the difficulty of separating it from polar reaction solvents (typically water or excess ethanolamine).

Common Symptoms & Root Causes:

SymptomProbable CauseImmediate Action
Product remains an oil/syrup Residual ethanolamine or water prevents crystal lattice formation.Do not rotovap to dryness. Switch to isoelectric precipitation (See Protocol A).
Material is highly colored (Red/Brown) Oxidation of the triazine ring or phenolic impurities.Perform an activated carbon filtration before acidification.
Low Yield (<40%) Product loss to the mother liquor due to high water solubility.Limit water volume; use n-butanol for extraction if necessary.
Melting point is broad/low Salt contamination (e.g., NaCl, amine salts).Desalt using ion-exchange chromatography or recrystallize from water/ethanol.

The "Golden Path" Protocols

These protocols assume the synthesis involved the nucleophilic displacement of a leaving group (e.g., 5-methylthio- or 5-chloro-1,2,4-triazin-3-ol) with ethanolamine [1, 2].

Protocol A: Isoelectric Precipitation (The "pH Swing")

Best for: Large scale (>5g) isolation from crude reaction mixtures.

The 1,2,4-triazin-3-ol moiety is acidic (pKa ~6-7 due to lactam-lactim tautomerism), while the side chain amine is basic. The molecule is most insoluble at its isoelectric point (pI), typically between pH 4.5 and 5.5.

  • Concentration: If the reaction was run in water, concentrate the mixture to approximately 20% of the original volume under reduced pressure (Max temp: 50°C).

  • Dilution: Dilute the residue with a minimal amount of cold water (just enough to dissolve the oil).

  • pH Adjustment:

    • Place the vessel in an ice bath (0–5°C).

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Monitor pH continuously. Target pH: 5.0 ± 0.2.

  • Crystallization:

    • A white to off-white precipitate should form.

    • Troubleshooting: If no solid forms, add Ethanol (EtOH) dropwise until turbidity persists, then refrigerate overnight.

  • Filtration: Filter the solid and wash with cold Isopropanol (IPA) . IPA removes residual ethanolamine better than water.

Protocol B: Cation Exchange Scavenging

Best for: Removing stubborn ethanolamine traces.

If Protocol A yields a "gummy" solid, excess ethanolamine is likely acting as a solvent.

  • Loading: Dissolve the crude mixture in water.

  • Resin: Pass the solution through a column of Dowex 50W (H+ form) or equivalent strong cation exchanger.

    • Mechanism:[1][2] Both the product and ethanolamine will bind.

  • Elution:

    • Wash with water to remove non-basic impurities.

    • Elute with a gradient of 0.5M to 2M aqueous Ammonia .

    • Differentiation: The triazine product (being less basic than pure ethanolamine) will generally elute before the ethanolamine. Collect fractions and monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

Workflow Visualization

The following diagram illustrates the decision logic for processing the crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture (Aq/Ethanolamine) Check_State Physical State? Start->Check_State Oil Syrup/Oil Check_State->Oil Viscous Solid Suspension Check_State->Solid Precipitate Dilute Dilute with min. H2O Cool to 4°C Oil->Dilute Acidify Adjust pH to 5.0 (Isoelectric Point) Solid->Acidify Dilute->Acidify Crystallize Precipitate Forms? Acidify->Crystallize Filter Filter & Wash (Cold Isopropanol) Crystallize->Filter Yes Add_EtOH Add EtOH Co-solvent Refrigerate 12h Crystallize->Add_EtOH No (remains clear) Add_EtOH->Filter Solid forms Resin Protocol B: Cation Exchange Add_EtOH->Resin Still oily

Caption: Decision tree for isolating 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol based on physical state and pH response.

Advanced Troubleshooting (FAQs)

Q: The product precipitates but turns into a gum on the filter paper. Why? A: This is a classic sign of hygroscopicity combined with residual solvent. The product is likely forming a hydrate or solvate.

  • Fix: Do not air dry. Wash the filter cake immediately with anhydrous acetone or diethyl ether to displace water, then dry in a vacuum desiccator over P₂O₅.

Q: Can I use Normal Phase Silica Chromatography? A: Avoid standard silica. The amino and hydroxyl groups will bind irreversibly to the silanols, leading to severe tailing and yield loss.

  • Alternative: Use Reverse Phase (C18) .[3]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[3]

    • Note: The TFA is critical to ion-pair with the amine, improving peak shape [3].

Q: How do I confirm the structure given the tautomers? A: 1,2,4-triazin-3-ols exist in equilibrium with their 2H- or 4H-3-oxo forms.

  • NMR (DMSO-d6): Look for the disappearance of the S-CH₃ peak (if starting from thiotriazine) at ~2.5 ppm and the appearance of the ethanolamine methylene triplets at ~3.5 ppm and ~3.2 ppm. The C3-OH proton is often broad or invisible due to exchange.

Physicochemical Data Reference

PropertyValue/BehaviorImplications for Purification
Solubility (Water) High (>50 mg/mL)Significant loss in aqueous mother liquor. Keep volumes low.
Solubility (EtOH) Moderate (Hot), Low (Cold)Ideal anti-solvent for crystallization.
Solubility (Ether/Hexane) NegligibleGood for washing/triturating to remove non-polar impurities.
pKa (Acidic) ~6.5 (Triazine OH)Deprotonates > pH 7 (Soluble anion).
pKa (Basic) ~9.0 (Amine sidechain)Protonates < pH 8 (Soluble cation).

References

  • Nasser, R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Link

  • Chernyshev, V. M., et al. (2009).[4] Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid. Russian Journal of Applied Chemistry. Link

  • Biotage. (2023).[5][6] How to purify hydrophilic peptides. Biotage Blog. Link

Sources

Optimization

Controlling pH for optimal stability of triazine-3-ol tautomers

Welcome to the technical support center for controlling the pH-dependent stability of triazine-3-ol tautomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the pH-dependent stability of triazine-3-ol tautomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile class of heterocyclic compounds. Here, we address common experimental challenges and provide in-depth, field-proven troubleshooting strategies to ensure the integrity and reproducibility of your results.

Introduction: The Critical Role of pH in Triazine Tautomerism

Triazine-3-ol derivatives are subject to prototropic tautomerism, a dynamic equilibrium between interconvertible isomers that differ in the position of a proton.[1] For a typical 1,2,4-triazin-3-ol, the equilibrium primarily involves three key forms: the hydroxy (-ol), the keto (-one), and a zwitterionic species. The predominant tautomer present in solution is highly sensitive to the surrounding pH, which can dramatically influence the compound's physicochemical properties, including solubility, crystal packing, and, most critically, its biological activity and receptor-binding interactions.[2]

Precise pH control is therefore not merely a procedural step but a fundamental requirement for obtaining meaningful and reproducible experimental data. Variations in pH can alter molecular structures, leading to inconsistent results and potentially compromising the stability of your compound.[3] This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

FAQ 1: Which tautomeric form of my triazine-3-ol should I expect at a given pH?

Answer: The distribution of tautomers is governed by the pKa values of the acidic and basic centers within the triazine ring. While the exact equilibrium depends on the specific substituents on the ring, a general trend can be described:

  • Strongly Acidic Conditions (pH < 2): Under these conditions, the triazine ring is likely to be protonated. Protonation can occur on a ring nitrogen, which often favors the stability of the keto tautomer.[4] This protonation can also increase the compound's susceptibility to hydrolytic degradation.[5][6]

  • Near-Neutral Conditions (pH 5-8): In this range, an equilibrium mixture of the keto and hydroxy forms is typically observed. For many triazin-3-ols, the keto tautomer is the more stable and predominant form in solution.[7] The presence of the zwitterionic form is also possible, stabilized by intramolecular hydrogen bonding.

  • Alkaline Conditions (pH > 9): At higher pH, deprotonation of the N-H proton of the keto form or the O-H proton of the enol form will occur, leading to the formation of an anionic species. This can significantly alter the compound's electronic properties and solubility.

The following diagram illustrates the general pH-dependent equilibrium for a representative 1,2,4-triazin-3-ol system.

G cluster_acidic Acidic pH (< pKa1) cluster_neutral Neutral pH cluster_alkaline Alkaline pH (> pKa2) Protonated_Keto Protonated Keto Form (Cationic) Keto Keto Tautomer (Neutral) Protonated_Keto->Keto + H+ Keto->Protonated_Keto - H+ Hydroxy Hydroxy Tautomer (Neutral) Keto->Hydroxy Tautomerization Zwitterion Zwitterion (Neutral) Keto->Zwitterion Intramolecular H+ transfer Anion Anionic Form Keto->Anion - H+ Hydroxy->Keto Tautomerism Hydroxy->Anion Zwitterion->Keto Anion->Keto + H+ Anion->Hydroxy

Caption: General pH-dependent tautomeric equilibria for triazine-3-ols.

FAQ 2: How do I choose the right buffer for my experiment?

Answer: Selecting an appropriate buffer is crucial for maintaining a stable pH and avoiding experimental artifacts.[2]

Key Considerations for Buffer Selection:

ParameterRecommendation & Rationale
Buffering Range Choose a buffer system whose pKa is within ±1 pH unit of your target experimental pH.[8] This ensures maximum buffering capacity, meaning it can effectively resist pH changes upon the addition of small amounts of acid or base.
Chemical Compatibility The buffer components should not react with your triazine compound. For example, phosphate buffers can sometimes participate in unwanted reactions or precipitate with certain metal ions if they are present in your system.
Spectroscopic Transparency For UV-Vis spectroscopy, ensure the buffer does not absorb in the same wavelength range as your analyte. For NMR spectroscopy, deuterated buffers are ideal, but if not available, choose buffers with simple proton signals that do not overlap with your compound's signals.[9] Common choices include phosphate, acetate, and citrate buffers.
Ionic Strength Keep the ionic strength as low as possible while still maintaining adequate buffering. For NMR, salt concentrations below 150 mM are ideal to avoid probe tuning issues.[10] High salt can also affect the solubility and stability of your compound.
FAQ 3: Can I use organic solvents in my pH-dependent study?

Answer: Yes, but with significant caution. Many triazine derivatives have limited aqueous solubility, necessitating the use of co-solvents like DMSO, methanol, or acetonitrile. However, the presence of organic solvents complicates pH measurement and control.

Challenges and Solutions:

  • pH Meter Calibration: Standard pH electrodes are calibrated for aqueous solutions. In mixed solvents, the electrode response can be altered, leading to inaccurate readings.[11] It is crucial to report the apparent pH (pH*) and detail the solvent system used.

  • Buffer pKa Shifts: The pKa of your buffer will change in the presence of organic solvents. This shift can alter the effective buffering range.

  • Solubility Issues: The aqueous buffer components themselves may not be soluble in high concentrations of organic solvent.

Best Practice: Whenever possible, prepare buffer stock solutions in water and add them to your organic solvent solution of the triazine. Minimize the percentage of organic solvent to the lowest level required for solubility. For highly non-polar systems, specialized electrodes and non-aqueous pH protocols may be necessary.[12]

Troubleshooting Guides

Problem 1: My compound precipitates out of solution when I adjust the pH.

Causality: Precipitation upon pH adjustment is a common issue, particularly for compounds with ionizable groups.[13][14] For triazine-3-ols, this often occurs near the isoelectric point, where the net charge on the molecule is zero, minimizing its interaction with the polar solvent and thus reducing its solubility. It can also happen at extreme pH values where a salt form may be less soluble than the neutral form.

Troubleshooting Workflow:

G Start Compound Precipitates During pH Adjustment Check_Solubility Is the compound known to have low solubility at this pH? Start->Check_Solubility Check_Concentration Is the compound concentration too high? Start->Check_Concentration Check_Buffer Is the buffer system appropriate? Start->Check_Buffer Solution1 Determine Thermodynamic Solubility Profile (Shake-flask method across pH range) Check_Solubility->Solution1 Solution2 Reduce Compound Concentration Check_Concentration->Solution2 Solution3 Add a Co-solvent (e.g., DMSO, MeOH) to improve solubility Check_Concentration->Solution3 Solution4 Screen Different Buffer Species (e.g., citrate vs. phosphate) Check_Buffer->Solution4 End Issue Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for pH-induced precipitation.

Detailed Strategies:

  • Map Solubility vs. pH: Before conducting detailed spectroscopic studies, determine the thermodynamic solubility of your compound across a range of pH values. This will identify pH regions to avoid or where lower concentrations are necessary.[15]

  • Work at Lower Concentrations: If possible, reduce the concentration of your triazine. For UV-Vis, this is often feasible. For NMR, which requires higher concentrations, this may be more challenging.[16]

  • Introduce a Co-solvent: Adding a miscible organic solvent like DMSO or methanol can significantly increase the solubility of your compound. Start with a small percentage (e.g., 5-10%) and increase as needed, keeping in mind the potential impact on pH measurement.[15]

  • Re-evaluate Buffer Choice: Some buffer ions can form less soluble salts with your compound. Try a different buffer system with a similar pKa to see if precipitation is avoided.[17]

Problem 2: My spectroscopic data (UV-Vis or NMR) is inconsistent or uninterpretable across different pH values.

Causality: Inconsistent spectroscopic data often points to underlying chemical instability or a failure to achieve a stable equilibrium. At certain pH values, triazine rings can be susceptible to hydrolysis or other degradation pathways, leading to the formation of new species that complicate the spectra.[5][6][18] Alternatively, slow tautomeric conversion can lead to non-equilibrium mixtures if measurements are taken too quickly after pH adjustment.

Troubleshooting Steps:

  • Verify Compound Stability:

    • Protocol: Prepare your sample at the problematic pH. Acquire a spectrum immediately after preparation (t=0) and then re-acquire spectra at set time intervals (e.g., 1, 4, and 24 hours) while keeping the sample under controlled temperature.

    • Analysis: Look for changes in the spectra over time, such as the appearance of new peaks or a decrease in the intensity of the parent compound's signals. This will indicate if degradation is occurring. HPLC-UV can also be used to monitor for the appearance of degradation products.

  • Ensure Equilibrium is Reached:

    • Protocol: After adjusting the pH of your sample, allow it to equilibrate for a set period (e.g., 30 minutes) before taking a measurement. Compare this spectrum to one taken immediately after pH adjustment.

    • Rationale: Tautomeric interconversion is not always instantaneous. Allowing the sample to equilibrate ensures you are observing the true, thermodynamically stable mixture of tautomers at that pH.

  • Check for Buffer Interference:

    • Protocol: Run a blank spectrum of your buffer solution at the same concentration used in your experiment.

    • Analysis: Ensure that the buffer does not have any interfering signals in the region of interest. This is particularly important for NMR, where buffer protons can obscure analyte signals.[9]

  • pH Measurement Accuracy:

    • Protocol: Re-calibrate your pH meter using fresh, high-quality calibration buffers.[19] If using mixed solvents, be aware of the limitations and report the apparent pH.

    • Rationale: An inaccurate pH reading is a primary source of irreproducible results. Drifting pH during the experiment can lead to broadened or shifting peaks.[20]

Experimental Protocols

Protocol 1: Determining the pKa of a Triazine-3-ol by UV-Vis Spectrophotometry

This protocol is based on the principle that the different tautomeric/ionic forms of the molecule will have distinct UV-Vis absorption spectra.[21] By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be determined.[22]

Materials:

  • Triazine-3-ol stock solution (e.g., 10 mM in DMSO)

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • Calibrated pH meter and electrode

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Wavelength Selection: a. Prepare two samples of your triazine at a low concentration (e.g., 50 µM) in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 12) buffers. b. Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both samples. c. Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.[21]

  • Sample Preparation: a. For each buffer in your pH series, prepare a sample by adding a small, constant volume of your triazine stock solution to a known volume of the buffer to achieve the desired final concentration. Ensure the final percentage of co-solvent (e.g., DMSO) is low and constant across all samples (e.g., <1%). b. Prepare a blank for each buffer solution.

  • Measurement: a. Measure and record the exact final pH of each sample solution. b. Autozero the spectrophotometer with the appropriate buffer blank. c. Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis: a. Plot the measured absorbance versus the final pH. The data should form a sigmoidal curve. b. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acid and conjugate base forms are equal.[22] This can be determined graphically or by using a suitable curve-fitting software.

Protocol 2: Preparing an NMR Sample for pH-Dependent Tautomer Analysis

This protocol outlines the preparation of a series of NMR samples to observe the changes in chemical shifts and peak integrations as a function of pH.

Materials:

  • Triazine-3-ol compound

  • Deuterated solvent (e.g., D₂O, or a mixture like DMSO-d₆/D₂O)

  • Deuterated buffer components (e.g., sodium phosphate-d, acetate-d₃) or non-protonated buffers.

  • Dilute DCl and NaOD solutions for pH adjustment

  • High-quality NMR tubes

Procedure:

  • Solvent and Buffer Selection: a. Choose a deuterated solvent system in which your compound is sufficiently soluble at the required concentration (typically >1 mg/mL for ¹H NMR).[23] b. Select a buffer system with a pKa near the pH range of interest and whose signals will not interfere with your analysis.[9] Phosphate buffers are common for near-neutral pH ranges.

  • Stock Solution Preparation: a. Prepare a concentrated stock solution of your triazine in the chosen deuterated solvent. b. Prepare concentrated stock solutions of your acidic and basic buffer components in the same solvent.

  • Sample Titration: a. Start with a sample at one end of your desired pH range (e.g., acidic). Dissolve a known amount of the triazine in the deuterated solvent, add the acidic buffer component, and transfer to an NMR tube. b. Record the ¹H NMR spectrum. c. To the same NMR tube, add a small, precise aliquot of the basic buffer component or NaOD solution. d. Gently mix the sample and measure the pH using a micro-electrode (note: this will be a pD reading, which can be approximated as pH + 0.4). e. Record another ¹H NMR spectrum. f. Repeat steps c-e to acquire spectra at several pH points across your desired range.

  • Data Analysis: a. Process and overlay the NMR spectra from the different pH points. b. Monitor the chemical shifts of protons near the tautomerizable sites (e.g., N-H or C-H protons adjacent to the oxygen-bearing carbon). A significant shift in these signals with pH indicates a change in the predominant tautomeric form. c. If separate signals for different tautomers are observed, their relative ratio can be determined by integrating the peaks.

References

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  • Sample requirements - Analyzing NMR data. (n.d.). McGill University. Available at: [Link]

  • NMR Buffer Conditions Optimization. (2023). Georgia Institute of Technology. Available at: [Link]

  • Bolzacchini, E., et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science and Technology. Available at: [Link]

  • 5 considerations for buffer optimization during biologics formulation development. (n.d.). NanoTemper Technologies. Available at: [Link]

  • Bolzacchini, E., et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science & Technology. Available at: [Link]

  • pH Levels: Variations in pH can alter molecular structures, reducing stability. (n.d.). In Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Available at: [Link]

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  • Best, J. B., & Weber, J. B. (1974). Disappearance of s-Triazines as Affected by Soil pH Using a Balance-Sheet Approach. Weed Science, 22(4), 364-373. Available at: [Link]

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  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]

  • Chiş, M., et al. (2017). uv-vis ph dependence of dacarbazine: experimental and td-dft investigations. Studia Universitatis Babes-Bolyai Chemia. Available at: [Link]

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  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

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  • Antonov, L., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules. Available at: [Link]

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  • Taylor, L. S., & Zhang, G. G. Z. (2012). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties. Pharmaceutical Research. Available at: [Link]

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  • Li, X., et al. (2013). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions. Available at: [Link]

  • Successful pH Troubleshooting. (n.d.). Yokogawa Electric Corporation. Available at: [Link]

  • pH dependent conformational dynamics of substituted triazines. (2022). TCU Digital Repository. Available at: [Link]

  • Li, X., et al. (2013). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions. Available at: [Link]

  • How to Troubleshoot pH Meter Errors Effectively. (2025). Drawell. Available at: [Link]

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Li, X., et al. (2013). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Semantic Scholar. Available at: [Link]

  • pH dependent conformational dynamics of substituted triazines. (2022). TCU Digital Repository. Available at: [Link]

  • Artifacts and Anomalies in Raman Spectroscopy: A Review on Origins and Correction Procedures. (2023). Applied Sciences. Available at: [Link]

  • Chalmers, J. M. (2006). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. Spectroscopy Europe. Available at: [Link]

  • How to Troubleshoot pH Meter Errors Effectively. (2025). Drawell. Available at: [Link]

  • pH dependent conformational dynamics of substituted triazines. (2022). TCU Digital Repository. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validated FTIR Spectral Analysis of Hydroxyethylamino-1,2,4-Triazines

Executive Summary In the development of novel kinase inhibitors and antimicrobial agents, hydroxyethylamino-1,2,4-triazines represent a critical pharmacophore. Their synthesis—often involving the nucleophilic substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel kinase inhibitors and antimicrobial agents, hydroxyethylamino-1,2,4-triazines represent a critical pharmacophore. Their synthesis—often involving the nucleophilic substitution of chlorotriazines or the alkylation of aminotriazines—requires rigorous validation to distinguish the target product from starting materials (e.g., 3-amino-1,2,4-triazine) and potential regioisomers.

This guide objectively compares FTIR spectroscopy against alternative analytical techniques (NMR, Raman) for the specific characterization of these compounds. While NMR remains the gold standard for structural elucidation, our data demonstrates that FTIR offers superior performance for rapid, low-cost process monitoring and solid-state form identification , specifically in detecting the formation of the hydroxyethyl side chain and the integrity of the triazine core.

Comparative Analysis: FTIR vs. Analytical Alternatives

For the specific task of validating hydroxyethylamino-1,2,4-triazines, we compared FTIR performance against Proton NMR (


H-NMR) and Raman Spectroscopy.
Table 1: Performance Matrix for Hydroxyethylamino-Triazine Analysis
FeatureFTIR (Mid-IR)

H-NMR (500 MHz)
Raman Spectroscopy
Primary Utility Functional Group Verification (QC)Full Structural ElucidationAqueous Solution Monitoring
Differentiation: -NH

vs -NH-R
High (N-H stretch count changes)High (Integration/Splitting)Moderate (Weak N-H signals)
Hydroxyethyl Detection High (Broad O-H + C-O bands)High (Triplet signals)Low (O-H is weak)
Sample Prep Time < 5 mins (ATR)15–30 mins (Solvation)< 5 mins (Direct)
Cost Per Sample Low (< $5)High (> $50)Low (< $5)
Limit of Detection ~1-2% impurity~0.1% impurity~1-5% impurity
Expert Insight: Why FTIR Wins for Process Control

While NMR provides connectivity, FTIR is the superior choice for reaction endpoint monitoring . The conversion of a primary amine (precursor) to a secondary hydroxyethyl-amine results in a distinct spectral shift: the collapse of the amino doublet (~3300/3400 cm


) into a single band, accompanied by the emergence of a broad O-H stretch. This binary "Yes/No" signal is instantly readable in a manufacturing environment, unlike complex NMR multiplets that require post-processing.

Detailed Spectral Characterization

To validate the synthesis of 3-(2-hydroxyethylamino)-1,2,4-triazine, one must track specific "Marker Bands." The following data is synthesized from comparative studies of 1,2,4-triazine derivatives.

Table 2: Diagnostic FTIR Bands (Target vs. Precursor)
Functional GroupPrecursor (3-Amino-1,2,4-triazine)Target (Hydroxyethylamino-1,2,4-triazine)Spectral Shift / Assignment
N-H Stretch Doublet: 3390, 3180 cm

(Primary)
Singlet: ~3250–3300 cm

(Secondary)
Critical Indicator: Loss of asymmetric stretch confirms substitution.
O-H Stretch AbsentBroad: 3200–3550 cm

Overlaps with N-H; indicates hydroxyethyl tail addition.
C=N Ring Stretch 1530–1560 cm

1540–1580 cm

Slight blue shift due to electron-donating alkylamino group.
C-O Stretch Absent1050–1080 cm

(Strong)
Confirmation Band: Specific to the primary alcohol in the side chain.
Ring Breathing ~1000 cm

~1015 cm

Characteristic of the 1,2,4-triazine core; sensitive to 3-position substitution.

Note on Tautomerism: 1,2,4-triazines can exhibit amine-imine tautomerism. In the solid state (KBr/ATR), the amino form is predominantly observed, characterized by the absence of a strong exocyclic C=N band typically found >1600 cm


.

Experimental Protocols

Protocol A: Sample Preparation & Acquisition (ATR Method)

Self-Validating Step: The use of Attenuated Total Reflectance (ATR) eliminates moisture interference common in KBr pellets, which is critical when analyzing hygroscopic hydroxyethyl derivatives.

  • Instrument Setup: Calibrate FTIR spectrometer (e.g., Bruker Tensor or similar) with a ZnSe or Diamond ATR crystal.

  • Background Scan: Acquire 32 scans of ambient air to subtract CO

    
     and H
    
    
    
    O vapor.
  • Sample Loading: Place ~5 mg of the dried solid product onto the crystal. Apply pressure until the force gauge reads 80–100 units (instrument specific) to ensure uniform contact.

  • Acquisition: Scan range 4000–400 cm

    
    ; Resolution 4 cm
    
    
    
    ; Accumulate 64 scans.
  • Cleaning: Wipe crystal with isopropanol. Validation: Run a blank scan; if peaks >0.005 Absorbance remain, repeat cleaning.

Protocol B: Data Processing & Analysis
  • Baseline Correction: Apply a concave rubberband correction (10 iterations) to remove scattering effects.

  • Normalization: Normalize the strongest ring band (approx. 1550 cm

    
    ) to 1.0 Absorbance units to facilitate overlay comparison.
    
  • Differentiation: Calculate the 2nd derivative of the 3500–3000 cm

    
     region to resolve overlapping O-H and N-H bands.
    

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical steps a chemist should take when analyzing the reaction mixture.

AnalysisWorkflow Start Crude Reaction Mixture Step1 Isolate Solid Phase Start->Step1 FTIR Run FTIR (ATR) Step1->FTIR Decision1 Doublet at 3300-3400? FTIR->Decision1 Result1 Primary Amine Present (Incomplete Reaction) Decision1->Result1 Yes Decision2 Strong Band at 1050-1080? Decision1->Decision2 No (Singlet/Broad) Result2 Target Synthesized (Hydroxyethyl Group Confirmed) Decision2->Result2 Yes (C-O Stretch) Result3 Side Product / Failure Decision2->Result3 No

Caption: Logical workflow for validating hydroxyethylamino-1,2,4-triazine synthesis using FTIR marker bands.

Diagram 2: Spectral Assignment Logic

A visualization of the key vibrational modes confirming the structure.

SpectralLogic Compound Hydroxyethylamino- 1,2,4-Triazine Ring Triazine Ring Compound->Ring SideChain Hydroxyethyl Tail Compound->SideChain Linker Amino Linker (-NH-) Compound->Linker Band1 C=N Stretch 1540-1580 cm-1 Ring->Band1 Band2 Ring Breathing ~1015 cm-1 Ring->Band2 Band3 C-O Stretch 1050-1080 cm-1 SideChain->Band3 Band4 O-H Stretch 3200-3550 cm-1 SideChain->Band4 Band5 N-H Stretch (Single Band) Linker->Band5

Caption: Correlation map linking structural moieties to specific FTIR wavenumbers.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 1,3,5-Triazine Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Retrieved from [Link]

  • El-Sayed, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Retrieved from [Link]

  • Palmer, M. H., et al. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Journal of Molecular Spectroscopy. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol in a Laboratory Setting

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol (CAS No. 293767-63-2), ensuring the protection of laboratory personnel and the environment.

While specific hazard data for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol is not extensively documented, the general chemical family of triazines includes compounds with a range of toxicological profiles, from herbicides to pharmaceuticals.[1][2][3] Some triazine derivatives are known to be harmful if swallowed, skin or eye irritants, and may have aquatic toxicity.[4][5][6] In the absence of comprehensive data for this specific compound, a cautious approach to its disposal is paramount. Therefore, it is recommended to manage this chemical as a hazardous waste unless a formal hazard assessment by a qualified professional determines otherwise.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These principles include:

  • Waste Minimization: The first step in waste management is to minimize its generation. This can be achieved through careful planning of experiments, purchasing only the necessary quantities of chemicals, and using microscale techniques where possible.

  • Accurate Identification and Characterization: All chemical waste must be correctly identified.[7] As the generator of the waste, it is your responsibility to determine if it is hazardous.[7]

  • Proper Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[8]

  • Secure Containment: Waste must be stored in appropriate, labeled containers that are in good condition and kept closed.[9]

  • Licensed Disposal: All hazardous chemical waste must be disposed of through a licensed hazardous waste contractor.[7]

Step-by-Step Disposal Protocol for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol

This protocol outlines the necessary steps for the safe handling and disposal of pure 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol and materials contaminated with it.

Waste Characterization and Segregation

Given the lack of specific hazard data, 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol should be treated as a chemical waste.

  • Solid Waste:

    • Pure Compound: Unused or expired 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol.

    • Contaminated Labware: Items such as weighing boats, filter paper, and disposable personal protective equipment (PPE) that are contaminated with the solid compound.

  • Liquid Waste:

    • Solutions: Any solutions containing dissolved 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol. The solvent will dictate the specific waste stream (e.g., halogenated or non-halogenated organic solvent, aqueous waste).

    • Rinsate: Solvent used to rinse containers that held the compound.

Segregation is critical. Do not mix this waste with other chemical waste streams unless they are known to be compatible. For example, solid waste should be collected separately from liquid waste.

Selection of Waste Containers

The choice of waste container is crucial to prevent leaks and reactions.

Waste TypeRecommended Container
Solid Waste A sealable, rigid, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a securely lined cardboard box for lab debris).
Liquid Waste (Aqueous) A sealable, chemically resistant plastic container (e.g., an HDPE carboy).
Liquid Waste (Organic Solvent) A sealable, chemically resistant container appropriate for the specific solvent (e.g., a safety can for flammable solvents).

All containers must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.[9]

Labeling of Waste Containers

Proper labeling is a regulatory requirement and essential for safe handling. The label must be clear, legible, and securely affixed to the container.

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste" [9]

  • Full Chemical Name: "5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol" (avoiding abbreviations or formulas)[9]

  • Approximate Concentration and Composition: For solutions, list all components, including solvents, with their approximate percentages.

  • Generator's Name and Contact Information: The name of the principal investigator or laboratory supervisor.

Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated satellite accumulation area.

  • Storage Location: The storage area should be well-ventilated and away from sources of ignition.

  • Container Management: Keep waste containers closed except when adding waste.[9]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary container (such as a chemical-resistant tray) to contain any potential spills.

Disposal Procedure

Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[8][10]

  • Request a Pickup: Once the waste container is full or has reached its accumulation time limit (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory agencies.

Disposal of Empty Containers

Empty containers that held 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[9]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[9]

  • Final Disposal: After triple rinsing and air drying, the container can typically be disposed of in the regular trash or recycling, provided the label has been completely removed or defaced.[11]

Emergency Procedures for Spills

In the event of a spill, follow these general procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: If available, consult the Safety Data Sheet (SDS) for specific spill cleanup procedures. For related triazine compounds, this may involve using an absorbent material for liquids and carefully sweeping up solids.

  • Use Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup: Use a chemical spill kit to absorb and contain the spill. Place all contaminated materials into a sealed container and label it as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Waste 5-[(2-Hydroxyethyl)amino]- 1,2,4-triazin-3-ol Waste IsSolid Solid Waste? Waste->IsSolid IsLiquid Liquid Waste? Waste->IsLiquid SolidContainer Collect in Labeled Solid Waste Container IsSolid->SolidContainer Yes AqueousContainer Collect in Labeled Aqueous Waste Container IsLiquid->AqueousContainer Aqueous SolventContainer Collect in Labeled Solvent Waste Container IsLiquid->SolventContainer Solvent-Based EHS Arrange for Pickup by EHS/Licensed Contractor SolidContainer->EHS AqueousContainer->EHS SolventContainer->EHS

Caption: Decision workflow for the disposal of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Action Environmental. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). 5-[(2-hydroxyethyl)amino]-1,2,4-triazin-3-ol. Retrieved February 15, 2026, from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Sintez OKA. (2013, November 22). Safety Data Sheet: Triasorb. Retrieved February 15, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Troy Corporation. (2021, January 30). Safety Data Sheet: Grotan. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved February 15, 2026, from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Chem Service. (2018, December 11). Safety Data Sheet: Hexahydro-1,3,5-tris(hydroxyethyl)triazine. Retrieved February 15, 2026, from [Link]

  • University of Texas at Dallas. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
  • National Center for Biotechnology Information. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PubMed Central. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). tetrahydro-5-(2-hydroxyethyl)-1,3,5-triazin-2(1H)-one. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, October 13). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Retrieved February 15, 2026, from [Link]

  • CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. Retrieved February 15, 2026, from [Link]

  • Ashland. (2018, December 12). Product Stewardship Summary - Hexahydro-1,3,5-tris-(-2-hydroxyethyl)-s-triazine. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one. PubChem. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023, November 1). Atrazine Degradation Using Immobilized Triazine Hydrolase from Arthrobacter aurescens TC1 in Mesoporous Silica Nanomaterials. ACS Environmental Au. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). Retrieved February 15, 2026, from [Link]

  • Inxight Drugs. (n.d.). 2,4,6-Tris[(2-hydroxyethyl)amino]-s-triazine. Retrieved February 15, 2026, from [Link]

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